Fmoc-Lys(Biotin)-OH
Description
Properties
IUPAC Name |
(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N4O6S/c36-27(15-6-5-14-26-28-25(18-42-26)33-30(39)35-28)32-16-8-7-13-24(29(37)38)34-31(40)41-17-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-4,9-12,23-26,28H,5-8,13-18H2,(H,32,36)(H,34,40)(H,37,38)(H2,33,35,39)/t24-,25-,26-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIBQNGDYNGUEZ-OBXRUURASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452858 | |
| Record name | Fmoc-Lys(biotinyl)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146987-10-2 | |
| Record name | Fmoc-Lys(biotinyl)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-Lys(Biotin)-OH for Researchers and Drug Development Professionals
Introduction: N-α-Fmoc-N-ε-biotinyl-L-lysine, commonly abbreviated as Fmoc-Lys(Biotin)-OH, is a pivotal amino acid derivative for the synthesis of biotin-labeled peptides.[1][2][3] This guide provides a comprehensive overview of its chemical and physical properties, applications, and experimental considerations for its use in research and drug development.
Core Properties of this compound
This compound is a modified lysine derivative where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group is attached to biotin.[1][4] This strategic placement of functional groups allows for its direct incorporation into a peptide sequence during solid-phase peptide synthesis (SPPS).[1][5]
Physicochemical Characteristics
A summary of the key physicochemical properties of this compound is presented below for easy reference.
| Property | Value | References |
| Synonyms | N-α-Fmoc-N-ε-biotinyl-L-lysine, Fmoc-Lys(biotinyl)-OH | [2][6] |
| CAS Number | 146987-10-2 | [4][6][7][8][9][10][11] |
| Molecular Formula | C31H38N4O6S | [2][4][7][8][9] |
| Molecular Weight | 594.72 g/mol | [2][8][10][11][12][13] |
| Appearance | White to off-white solid/powder | [10][12][14] |
| Melting Point | 178-180 °C | [14] |
| Purity | Typically ≥95% (TLC), ≥85.0 % (HPLC) | |
| Optical Rotation | +18.0°± 2.0° (C=1, DMF) | [10] |
Solubility and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound.
| Parameter | Details | References |
| Solubility | Slightly soluble in water and DMSO. Low solubility in DMF, but soluble in a mixture of DMF and DIPEA. Better solubility in NMP, where a 0.1 M solution can be prepared with heating at 40°C. | [7][8][14][15] |
| Storage (Powder) | -20°C for up to 3 years, or 4°C for up to 2 years. | [4][12] |
| Storage (In Solvent) | -80°C for up to 6 months, or -20°C for up to 1 month. | [12] |
Applications in Research and Drug Development
The primary application of this compound is in the preparation of specifically labeled peptides to be used as probes.[1][7] The biotin moiety serves as a high-affinity tag for detection, purification, and immobilization.
Biotinylated Peptides as Probes
Biotinylated peptides are detected using labeled avidin or streptavidin, which bind tightly to biotin.[1] This interaction forms the basis of numerous detection and purification techniques. Because labeled avidin or streptavidin can be conjugated to multiple reporter molecules (e.g., enzymes, fluorophores), this binding results in an amplified signal compared to the direct incorporation of a label into the peptide.[1][3][7]
The use of biotinylated peptides is widespread in:
-
Immunoassays: For the detection and quantification of biomolecules.[16]
-
Affinity Chromatography: For the purification of proteins and other biomolecules that bind to the biotinylated peptide.[17]
-
Receptor Localization and Binding Studies: To identify and characterize cellular receptors.
-
Enzyme Substrate Specificity Studies: To identify and characterize enzymatic activity.[15]
Experimental Protocols
The incorporation of this compound into a peptide sequence follows standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The general workflow for synthesizing a biotinylated peptide using this compound is outlined below.
Caption: General workflow for solid-phase peptide synthesis of a biotinylated peptide.
Key Experimental Steps:
-
Resin Preparation: Start with a suitable resin, such as Rink Amide MBHA resin, for the synthesis of C-terminally amidated peptides.[5]
-
Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated using a coupling agent like HBTU, HATU, or HCTU in the presence of a base such as DIPEA and coupled to the deprotected N-terminus of the peptide chain.[5][7]
-
Incorporation of this compound: At the desired position in the peptide sequence, this compound is coupled using the same activation and coupling procedure as other amino acids.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, such as Reagent K (trifluoroacetic acid, thioanisole, water, phenol, and ethanedithiol).[5]
-
Purification and Analysis: The crude biotinylated peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.
Signaling Pathway and Detection Principle
The utility of biotinylated peptides lies in their ability to specifically bind to avidin or streptavidin, which can be conjugated to various signaling molecules.
Caption: Principle of detection using a biotinylated peptide probe.
This diagram illustrates the fundamental principle of using a biotinylated peptide as a probe. The peptide portion interacts with its specific biological target. The biotin tag is then recognized with high affinity by streptavidin (or avidin), which is conjugated to a reporter molecule. This reporter molecule generates a measurable signal, allowing for the detection and quantification of the target molecule.
Conclusion
This compound is an indispensable tool for the synthesis of biotinylated peptides. Its well-defined chemical properties and compatibility with standard SPPS protocols make it a versatile reagent for a wide range of applications in biomedical research and drug development. The high-affinity interaction between biotin and avidin/streptavidin provides a robust and sensitive method for the detection, purification, and study of biological molecules and their interactions.
References
- 1. chempep.com [chempep.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | AAT Bioquest [aatbio.com]
- 4. This compound, 146987-10-2 | BroadPharm [broadpharm.com]
- 5. lifetein.com [lifetein.com]
- 6. This compound, 146987-10-2, Fmoc Amino Acids, P3 BioSystems [p3bio.com]
- 7. peptide.com [peptide.com]
- 8. This compound | 146987-10-2 [chemicalbook.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. Fmoc-L-Lys(Biotinyl)-OH | Matrix Innovation [matrix-innovation.com]
- 11. AAPPTec this compound | 146987-10-2 | MFCD00270741 | 1 g, Quantity: | Fisher Scientific [fishersci.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Fmoc-D-Lys(Biotin)-OH ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 14. This compound | 146987-10-2 [m.chemicalbook.com]
- 15. chembk.com [chembk.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. vectorlabs.com [vectorlabs.com]
Fmoc-Lys(Biotin)-OH molecular weight and formula
Technical Guide: Fmoc-Lys(Biotin)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential information on this compound, a key reagent for the synthesis of biotinylated peptides. This derivative of lysine is instrumental for creating specifically labeled peptides that can be used as probes in various biological assays.[1][2] The biotin moiety allows for strong and specific binding to avidin or streptavidin, which can be conjugated to reporter molecules, enabling signal amplification in detection systems.[1][3]
Core Molecular Data
The fundamental quantitative data for this compound is summarized below. This information is critical for accurate reagent preparation and experimental design.
| Property | Value | Citations |
| Molecular Weight | 594.72 g/mol | [4] |
| Chemical Formula | C₃₁H₃₈N₄O₆S | [1][4][5][6][7] |
| CAS Number | 146987-10-2 | [1][4][6] |
| Appearance | Solid | [4] |
| Purity | ≥95% | [5][8] |
| Storage | Recommended storage at -20°C | [4][6] |
Experimental Protocol: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is in the site-specific incorporation of a biotin label into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS).[3] The following is a generalized protocol for this process.
Materials:
-
This compound
-
Appropriate solid support resin (e.g., Wang resin, Rink amide resin)[9][10]
-
Other Fmoc-protected amino acids
-
Deprotection solution: 20% piperidine in DMF[10]
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)[11]
Methodology:
-
Resin Preparation: The synthesis begins with a solid support resin, to which the first amino acid of the peptide sequence is attached. The resin is typically swelled in a suitable solvent like DMF.[10]
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine in DMF.[10] This exposes a free amine group for the next coupling reaction. The resin is then washed thoroughly with DMF to remove residual piperidine and byproducts.
-
Amino Acid Coupling: To incorporate the biotinylated lysine, this compound is pre-activated with a coupling reagent (e.g., HBTU/HOBt) in the presence of a base (e.g., DIEA) in DMF.[9] This activated amino acid solution is then added to the resin. The reaction is allowed to proceed for a set time (typically 1-2 hours) to ensure complete coupling to the free amine on the resin.[10] The resin is washed again with DMF, DCM, and MeOH to remove excess reagents.
-
Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the desired peptide sequence until the full-length peptide is assembled.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed. This is typically achieved by treating the resin with a strong acid cocktail, such as a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS).[11]
-
Purification: The crude peptide is precipitated from the cleavage mixture, washed, and then purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualized Workflow and Logical Relationships
The following diagrams illustrate the chemical structure of this compound and the general workflow for its use in solid-phase peptide synthesis.
Caption: Logical relationship of the core components of this compound.
Caption: Workflow for incorporating this compound in SPPS.
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. This compound | AAT Bioquest [aatbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound, 146987-10-2 | BroadPharm [broadpharm.com]
- 7. This compound | 146987-10-2 | FKB-1956-PI [biosynth.com]
- 8. This compound Novabiochem 146987-10-2 [sigmaaldrich.com]
- 9. lifetein.com [lifetein.com]
- 10. benchchem.com [benchchem.com]
- 11. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
Technical Guide: Solubility and Handling of Fmoc-Lys(Biotin)-OH
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of Nα-Fmoc-Nε-biotinyl-L-lysine (Fmoc-Lys(Biotin)-OH), a critical reagent for the synthesis of biotinylated peptides. Due to its frequent use in solid-phase peptide synthesis (SPPS) and other bioconjugation techniques, understanding its solubility is paramount for successful experimental outcomes. This document outlines quantitative solubility data in various organic solvents, provides detailed protocols for dissolution, and presents logical workflows for its application.
Physicochemical Properties
This compound is a modified lysine derivative used to incorporate a biotin label into a peptide sequence.[1] The biotin moiety allows for high-affinity binding to avidin and streptavidin, enabling a wide range of applications in detection, purification, and diagnostics.[1][2]
| Property | Value |
| Molecular Formula | C₃₁H₃₈N₄O₆S[3][4] |
| Molecular Weight | ~594.7 g/mol [2][3] |
| CAS Number | 146987-10-2 |
| Appearance | White to off-white or beige powder[5] |
Solubility Profile
The solubility of this compound is a critical consideration for its use in synthesis. It exhibits limited solubility in many common solvents, which can pose challenges during the preparation of stock solutions and coupling reactions in SPPS.
Qualitative Summary:
-
Dimethylformamide (DMF): this compound has low solubility in pure DMF.[2] While sufficient for preparing dilute solutions, achieving higher concentrations can be difficult.[6]
-
N-Methyl-2-pyrrolidone (NMP): Solubility is significantly better in NMP compared to DMF.[2] It is often the recommended solvent for achieving higher concentrations.
-
Dimethyl Sulfoxide (DMSO): The compound is slightly soluble in DMSO, and heating may be required to aid dissolution.[5][7][8]
-
Chlorinated Solvents (e.g., DCM): While widely used in SPPS, Fmoc-protected amino acids can have solubility concerns in dichloromethane (DCM).[9] However, a mixture of DCM and NMP has been reported to be effective.[2]
Quantitative Solubility Data:
The following table summarizes available quantitative data for the solubility of this compound in various solvent systems.
| Solvent System | Concentration Achieved | Conditions & Notes | Source |
| N-Methyl-2-pyrrolidone (NMP) | 0.1 M (~59.5 mg/mL) | Clearly soluble. Heating to 40°C can facilitate dissolution. | [2] |
| DMF / DIPEA | 75 mg/mL | Achieved in 1 mL of DMF containing 80 µL of diisopropylethylamine (DIPEA). This is particularly useful for coupling reactions where a base is required. | [2] |
| Dichloromethane (DCM) / NMP | Not specified | A 2:1 (v/v) mixture has been successfully utilized to dissolve the product. | [2] |
| Dimethylformamide (DMF) | ~1 mM (~0.6 mg/mL) | Sufficient for preparing stock solutions for certain applications. Some suppliers note that their product may contain up to 10% DMF to ensure ideal solubility. | [6] |
Experimental Protocols & Methodologies
Proper dissolution is key to ensuring the efficient incorporation of this compound into a peptide chain.
Protocol 1: Dissolution for Automated or Manual SPPS Coupling
This protocol describes the preparation of an this compound solution immediately prior to its use in a coupling reaction.
Materials:
-
This compound
-
N-Methyl-2-pyrrolidone (NMP) or a DMF/DIPEA mixture
-
Vortex mixer and/or sonicator
-
Appropriate glass vials
Procedure:
-
Weigh the required amount of this compound into a clean, dry vial.
-
Solvent Selection:
-
Recommended Method (High Concentration): Add the desired volume of NMP to achieve a concentration of up to 0.1 M. If dissolution is slow, warm the vial to 40°C and vortex or sonicate until the solid is fully dissolved.[2]
-
Alternative Method (for DMF-based chemistry): Add the required volume of DMF. To aid solubility and for activation, add diisopropylethylamine (DIPEA) in a ratio of approximately 80 µL of DIPEA for every 1 mL of DMF.[2] Vortex thoroughly until a clear solution is obtained.
-
-
Proceed immediately with the addition of the activating agent (e.g., HCTU, HATU) and the coupling reaction as dictated by your standard SPPS protocol.
Protocol 2: Preparation of a General Stock Solution
For applications requiring a stable stock solution, NMP is the solvent of choice.
Materials:
-
This compound
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
Procedure:
-
Weigh the desired mass of this compound into a suitable vial.
-
Add the calculated volume of anhydrous NMP to reach the target concentration (e.g., 0.1 M).
-
Cap the vial tightly and vortex until the solute is completely dissolved. Gentle warming (up to 40°C) can be applied if necessary.[2]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (1 month) or -80°C for long-term storage (up to 6 months).[10]
Visualization of Workflows
The following diagrams illustrate key decision-making and procedural workflows for handling this compound.
Caption: Decision workflow for dissolving this compound.
Caption: General workflow for incorporating this compound in SPPS.
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound, 146987-10-2 | BroadPharm [broadpharm.com]
- 5. chembk.com [chembk.com]
- 6. This compound | AAT Bioquest [aatbio.com]
- 7. This compound | 146987-10-2 [chemicalbook.com]
- 8. This compound | 146987-10-2 [m.chemicalbook.com]
- 9. biotage.com [biotage.com]
- 10. medchemexpress.com [medchemexpress.com]
The Principle and Application of Fmoc-Lys(Biotin)-OH in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the principles and applications of N-α-Fmoc-N-ε-biotinyl-L-lysine (Fmoc-Lys(Biotin)-OH) in solid-phase peptide synthesis (SPPS). Biotinylated peptides are invaluable tools in biochemical and pharmaceutical research, facilitating the study of protein-protein interactions, immunoassays, and drug discovery. The strategic incorporation of a biotin moiety via this compound allows for the highly specific and high-affinity capture and detection of peptides and their binding partners through the biotin-avidin or biotin-streptavidin interaction.
Core Principles of Biotinylation in Peptide Synthesis
Biotinylation is the process of covalently attaching biotin (Vitamin B7) to a molecule, such as a peptide.[1] The extraordinary affinity of biotin for the proteins avidin and streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M) forms the basis of numerous detection and purification technologies.[2] In the context of Fmoc-based solid-phase peptide synthesis, this compound serves as a key building block to introduce a biotin label at a specific position within a peptide sequence.[3][4]
The structure of this compound features:
-
An Fmoc (9-fluorenylmethoxycarbonyl) group protecting the α-amine, which is labile to basic conditions (e.g., piperidine) and allows for sequential peptide chain elongation.[5]
-
A biotin group attached to the ε-amine of the lysine side chain, which remains stable throughout the synthesis.
-
A free carboxylic acid group, enabling its coupling to the free N-terminus of the growing peptide chain on the solid support.
This design allows for the site-specific incorporation of biotin within the peptide sequence, which is crucial for maintaining the peptide's biological activity and ensuring the accessibility of the biotin tag for binding to avidin or streptavidin.[3]
Experimental Workflow and Protocols
The synthesis of a biotinylated peptide using this compound follows the standard steps of Fmoc-SPPS. The general workflow involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid resin support.
Materials and Reagents
| Reagent/Material | Purpose | Typical Supplier/Grade |
| Resin | Solid support for peptide synthesis (e.g., Rink Amide for C-terminal amide, Wang for C-terminal acid). | Synthesis Grade |
| Fmoc-amino acids | Building blocks for the peptide chain. | Synthesis Grade |
| This compound | For incorporation of the biotin moiety. | Synthesis Grade |
| Solvents | Dimethylformamide (DMF), Dichloromethane (DCM). | Peptide Synthesis Grade |
| Coupling Reagents | To activate the carboxylic acid for amide bond formation (e.g., HBTU, HATU, HCTU, DIC). | Synthesis Grade |
| Base | Diisopropylethylamine (DIEA) or Collidine for activation. | Synthesis Grade |
| Deprotection Reagent | 20% Piperidine in DMF to remove the Fmoc group. | Synthesis Grade |
| Cleavage Cocktail | To cleave the peptide from the resin and remove side-chain protecting groups (e.g., TFA/TIS/H₂O). | Reagent Grade |
| Precipitation Solvent | Cold diethyl ether. | Reagent Grade |
Detailed Synthesis Protocol
The following protocol outlines the key steps for incorporating this compound into a peptide sequence.
Step 1: Resin Preparation
-
Swell the chosen resin (e.g., Rink Amide) in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Drain the DMF.
Step 2: First Amino Acid Coupling (if not pre-loaded)
-
Activate the first Fmoc-amino acid (e.g., 4 equivalents) using a coupling reagent (e.g., HBTU, 3.95 eq.) and a base (e.g., DIEA, 6 eq.) in DMF.
-
Add the activated amino acid solution to the swollen resin.
-
Agitate for 1-2 hours at room temperature.
-
Wash the resin with DMF (3x) and DCM (3x).
Step 3: Fmoc Deprotection
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5-20 minutes at room temperature.[2]
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-20 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to ensure complete removal of piperidine.
Step 4: Subsequent Amino Acid Couplings
-
Repeat Step 2 (activation and coupling) and Step 3 (deprotection) for each subsequent amino acid in the peptide sequence.
Step 5: Incorporation of this compound
-
Dissolve this compound (e.g., 1.5-2 equivalents) and a coupling agent (e.g., HBTU, 1.5-2 eq.) in DMF. Note: this compound has lower solubility in DMF compared to other Fmoc-amino acids; NMP or a mixture of DMF/DIPEA can be used to improve solubility.[6]
-
Add a base (e.g., DIEA, 3-4 eq.) to the solution to activate the amino acid.
-
Add the activated this compound solution to the resin with the free N-terminus.
-
Agitate for 2-4 hours, or overnight, at room temperature. The longer coupling time is often recommended for this modified amino acid.
-
Perform a ninhydrin test to confirm the completion of the coupling reaction.
-
Wash the resin with DMF (3x) and DCM (3x).
Step 6: Final Fmoc Deprotection
-
If the N-terminus of the final peptide is to be free, perform a final deprotection step as described in Step 3.
Step 7: Cleavage and Final Deprotection
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. TIS acts as a scavenger to prevent side reactions with sensitive residues.[7]
-
Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.[7]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide pellet under vacuum.
Step 8: Purification and Analysis
-
Purify the crude biotinylated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Quantitative Data Summary
The efficiency of each step in the synthesis of biotinylated peptides is critical for the final yield and purity. The following table summarizes typical parameters used in the process.
| Parameter | Value/Condition | Purpose/Rationale |
| Amino Acid Excess | 2-5 equivalents | To drive the coupling reaction to completion. |
| Coupling Reagent Excess | 1.9-4.9 equivalents | To ensure efficient activation of the carboxylic acid. |
| Base Excess | 2-10 equivalents | To facilitate the activation and coupling reactions. |
| Coupling Time (Standard AA) | 30-120 minutes | Sufficient for most standard amino acids. |
| Coupling Time (this compound) | 2-12 hours | Longer time may be needed due to potential steric hindrance and lower solubility. |
| Fmoc Deprotection Time | 2 x (5-20 minutes) | To ensure complete removal of the Fmoc group. |
| Cleavage Time | 2-3 hours | To completely cleave the peptide from the resin and remove side-chain protecting groups. |
| Expected Purity (Crude) | 50-80% | Dependent on peptide length and sequence. |
| Expected Purity (Post-HPLC) | >95% | Necessary for most research applications. |
Visualizing the Process
Diagrams created using Graphviz (DOT language) illustrate the key workflows and chemical transformations involved in the synthesis of biotinylated peptides.
Caption: Workflow for Solid-Phase Synthesis of a Biotinylated Peptide.
Caption: Coupling Reaction of this compound.
Caption: Fmoc Deprotection Reaction Mechanism.
Applications in Research and Drug Development
Biotinylated peptides synthesized using this compound are versatile tools with a wide range of applications:
-
Immunoassays: Used as antigens immobilized on streptavidin-coated plates for ELISA to detect and quantify antibodies.[8]
-
Protein Interaction Studies: Employed as "bait" in pull-down assays to identify and isolate binding partners from cell lysates or protein mixtures.[8]
-
Affinity Chromatography: Immobilized on avidin/streptavidin supports to purify proteins or other molecules that bind to the peptide sequence.
-
Cellular Imaging: When conjugated with fluorescently labeled streptavidin, they can be used to visualize the localization of target molecules in cells and tissues.
-
Drug Discovery: Utilized in screening assays to identify small molecules or antibodies that bind to the peptide, which may represent a fragment of a larger protein target.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. This compound | AAT Bioquest [aatbio.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. peptide.com [peptide.com]
- 7. youtube.com [youtube.com]
- 8. This compound, 146987-10-2 | BroadPharm [broadpharm.com]
A Technical Guide to Site-Specific Peptide Biotinylation for Researchers and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in life sciences research and drug development. The exceptionally high affinity of the biotin-streptavidin interaction (Kd ≈ 10⁻¹⁴ M) provides a powerful and versatile tool for detection, purification, and immobilization of biomolecules.[1] While traditional chemical biotinylation methods often result in heterogeneous products with random modifications, site-specific biotinylation offers precise control over the location of the biotin tag, preserving the peptide's structure and function. This technical guide provides an in-depth overview of the core methodologies for site-specific peptide biotinylation, including enzymatic, chemo-enzymatic, and targeted chemical approaches, complete with detailed experimental protocols and quantitative comparisons to aid researchers in selecting the optimal strategy for their specific application.
Enzymatic Biotinylation: The BirA-AviTag System
The most widely used method for site-specific biotinylation utilizes the E. coli biotin ligase, BirA, in conjunction with a 15-amino acid peptide sequence known as the AviTag (GLNDIFEAQKIEWHE).[1][2] The BirA enzyme specifically recognizes the AviTag and catalyzes the ATP-dependent formation of an amide bond between the biotin and the lysine residue within the tag.[3] This enzymatic reaction is highly specific and efficient, yielding a homogeneously biotinylated product.[4]
Mechanism of Action
The BirA-catalyzed biotinylation occurs in a two-step process:
-
Activation of Biotin: Biotin is activated by ATP to form biotinoyl-5'-adenylate (Bio-AMP), which remains bound to the BirA active site.[3]
-
Transfer to AviTag: The activated biotin is then transferred from Bio-AMP to the specific lysine residue within the AviTag sequence of the target peptide.[5]
dot
References
The Power of Precision: A Technical Guide to Biotin-Labeled Peptides in Biological Research
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of biological research, the ability to specifically label, detect, and isolate molecules is paramount. Among the arsenal of techniques available, the biotinylation of peptides stands out as a robust and versatile strategy. This is primarily due to the remarkably strong and specific non-covalent interaction between biotin (Vitamin B7) and the proteins avidin and streptavidin. This guide provides an in-depth exploration of the principles, applications, and methodologies surrounding the use of biotin-labeled peptides, offering a comprehensive resource for researchers aiming to leverage this powerful tool.
Core Principles: The Biotin-Avidin/Streptavidin Interaction
The foundation of biotin labeling technology lies in the extraordinarily high affinity between biotin and the tetrameric proteins avidin (from egg white) and streptavidin (from Streptomyces avidinii). This interaction is one of the strongest non-covalent bonds known in nature, characterized by a very low dissociation constant (Kd), rapid on-rate, and exceptional stability across a wide range of pH, temperature, and denaturing conditions.[1] Each molecule of avidin or streptavidin can bind up to four molecules of biotin.[1] This tetravalency allows for significant signal amplification in detection assays and efficient capture in purification protocols.
Quantitative Data Summary
The following tables summarize key quantitative data related to biotin-avidin/streptavidin interactions and the sensitivity of common detection methods.
| Interaction | Dissociation Constant (Kd) | Key Characteristics |
| Biotin - Avidin | ~10⁻¹⁵ M[1][2] | Glycosylated, basic isoelectric point (pI ~10.5), can exhibit some non-specific binding.[1] |
| Biotin - Streptavidin | ~10⁻¹⁴ - 10⁻¹⁵ M[3] | Non-glycosylated, near-neutral pI, generally lower non-specific binding than avidin.[1] |
| Biotin - Monomeric Avidin | ~10⁻⁷ M[4] | Allows for reversible binding, useful in affinity chromatography for elution under mild conditions. |
| Assay | Detection Method | Reported Detection Limit/Sensitivity |
| ELISA | Streptavidin-HRP with colorimetric substrate | Can reach sub-pg/mL levels, particularly with signal amplification techniques.[5] |
| ELISA | Biotinylated peptides in NeutrAvidin plates | Limits of detection for purified IgG can be in the range of 0.00025–1 μg/μl.[6] |
| Western Blot | Streptavidin-HRP with chemiluminescence | Can be significantly more sensitive than traditional antibody-based detection, with some studies reporting up to a 110-fold increase in sensitivity.[7][8] Detection of proteins in the nanogram range is achievable.[8] |
Key Applications and Experimental Workflows
Biotinylated peptides are instrumental in a wide array of biological research applications. The following sections detail some of the most common uses and provide diagrams of the experimental workflows.
Protein-Protein Interaction Studies
One of the most powerful applications of biotinylated peptides is the identification and characterization of protein-protein interactions.
In a pull-down assay, a biotinylated peptide serves as the "bait" to capture its interacting "prey" proteins from a complex mixture such as a cell lysate. The peptide-protein complex is then isolated using streptavidin-coated beads.
Workflow for a biotinylated peptide pull-down assay.
Far-Western blotting is a technique used to detect protein-protein interactions in vitro. In this method, proteins from a sample are separated by gel electrophoresis and transferred to a membrane. The membrane is then probed with a biotinylated peptide to identify interacting partners.
Far-Western blotting workflow using a biotinylated peptide probe.
Immunoassays
Biotinylated peptides are frequently used in various immunoassay formats, such as Enzyme-Linked Immunosorbent Assay (ELISA), to enhance signal detection and sensitivity.
In a sandwich ELISA, a biotinylated detection antibody is often used in conjunction with a streptavidin-enzyme conjugate to amplify the signal.
Signal amplification in a sandwich ELISA using a biotinylated antibody.
Cell Surface Labeling
Biotinylation is a valuable tool for labeling and studying cell surface proteins. By using membrane-impermeable biotinylation reagents, only proteins exposed on the cell surface are labeled.
Workflow for cell surface protein biotinylation and analysis.
Signaling Pathway Analysis
Biotinylated peptides can be used to probe and dissect complex signaling pathways by identifying key protein-protein interactions.
Epidermal Growth Factor Receptor (EGFR) Signaling
The EGFR signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for various downstream signaling proteins.
Simplified EGFR signaling pathway leading to cell proliferation.
G-Protein Coupled Receptor (GPCR) Signaling
GPCRs constitute a large family of transmembrane receptors that play a central role in cellular communication. Ligand binding to a GPCR activates an associated heterotrimeric G protein, which then dissociates into Gα and Gβγ subunits to regulate downstream effectors.[9]
General overview of the G-protein coupled receptor signaling cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing biotinylated peptides.
Protocol 1: Biotinylated Peptide Pull-Down Assay
Objective: To identify proteins that interact with a specific peptide.
Materials:
-
Biotinylated peptide of interest
-
Control (non-biotinylated or scrambled) peptide
-
Cell lysate
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20 and protease inhibitors)
-
Elution Buffer (e.g., SDS-PAGE sample buffer or a high-salt buffer)
-
Microcentrifuge tubes
-
Rotating mixer
-
Magnetic stand (for magnetic beads)
Methodology:
-
Bead Preparation:
-
Resuspend the streptavidin beads and transfer the desired amount to a new microcentrifuge tube.
-
Wash the beads three times with 1 mL of Binding/Wash Buffer. For each wash, gently vortex, pellet the beads (using a magnetic stand or centrifugation), and discard the supernatant.[10]
-
After the final wash, resuspend the beads in Binding/Wash Buffer to their original concentration.
-
-
Peptide Immobilization:
-
Add the biotinylated peptide to the washed streptavidin beads. The amount of peptide to add will depend on the binding capacity of the beads (typically provided by the manufacturer).
-
Incubate for 30-60 minutes at room temperature with gentle rotation to allow the peptide to bind to the beads.
-
Pellet the beads and discard the supernatant.
-
Wash the peptide-bound beads twice with Binding/Wash Buffer to remove any unbound peptide.
-
-
Protein Binding:
-
Add the cell lysate to the peptide-bound beads. The amount of lysate will depend on the expression level of the target protein.
-
Incubate the mixture for 2-4 hours or overnight at 4°C with gentle rotation.[10]
-
-
Washing:
-
Pellet the beads and collect the supernatant (this is the "unbound" fraction).
-
Wash the beads 3-5 times with 1 mL of ice-cold Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add Elution Buffer to the beads. If using SDS-PAGE sample buffer, boil the sample at 95-100°C for 5-10 minutes.[10]
-
Pellet the beads and collect the supernatant, which contains the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE, followed by Coomassie staining, silver staining, or Western blotting with an antibody against a suspected interacting protein. For unbiased identification of interacting partners, the eluate can be analyzed by mass spectrometry.
-
Protocol 2: Cell Surface Biotinylation
Objective: To specifically label and isolate cell surface proteins.
Materials:
-
Cultured cells
-
Ice-cold PBS (pH 8.0)
-
Membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-LC-Biotin)
-
Quenching Buffer (e.g., 100 mM glycine in PBS)
-
Lysis Buffer (containing protease inhibitors)
-
Streptavidin-conjugated beads
-
Cell scraper
Methodology:
-
Cell Preparation:
-
Grow cells to the desired confluency in a culture dish.
-
Place the dish on ice and wash the cells twice with ice-cold PBS (pH 8.0) to remove any amine-containing media.[9]
-
-
Biotinylation:
-
Prepare the biotinylation reagent solution in ice-cold PBS (pH 8.0) immediately before use. A typical concentration is 0.5-1 mg/mL.
-
Remove the PBS from the cells and add the biotinylation solution, ensuring the cell monolayer is completely covered.
-
Incubate on ice for 30 minutes with gentle rocking.[9]
-
-
Quenching:
-
Remove the biotinylation solution and wash the cells once with Quenching Buffer.
-
Add fresh Quenching Buffer and incubate for 10-15 minutes on ice to quench any unreacted biotinylation reagent.[9]
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add Lysis Buffer to the dish and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Affinity Purification:
-
Transfer the supernatant to a new tube containing pre-washed streptavidin beads.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Wash the beads 3-5 times with Lysis Buffer.
-
Elute the biotinylated proteins as described in the pull-down assay protocol.
-
-
Analysis:
-
Analyze the eluted cell surface proteins by Western blotting.
-
Conclusion
Biotin labeling of peptides is a cornerstone technique in modern biological research, offering unparalleled specificity and sensitivity for a multitude of applications. From elucidating complex protein-protein interaction networks to quantifying cell surface protein dynamics, the versatility of biotinylated peptides empowers researchers to ask and answer fundamental biological questions. By understanding the core principles and mastering the experimental protocols outlined in this guide, scientists and drug development professionals can effectively harness the power of this technology to advance their research endeavors.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Immunoprecipitation Protocol Using Simple Western | Bio-Techne [bio-techne.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions [lifetein.com.cn]
- 6. qyaobio.com [qyaobio.com]
- 7. assaygenie.com [assaygenie.com]
- 8. researchgate.net [researchgate.net]
- 9. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
An In-depth Technical Guide to the Fmoc Protecting Group in Solid-Phase Peptide Synthesis (SPPS)
Audience: Researchers, scientists, and drug development professionals.
Content Type: An in-depth technical guide.
Introduction
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that revolutionized the production of synthetic peptides for research, diagnostics, and therapeutics.[1][2] Introduced by Carpino and Han in 1970, the Fmoc group's primary advantage lies in its base-lability, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1][2][3] This orthogonality permits the selective deprotection of the α-amino group under mild basic conditions, typically with piperidine, while the side-chain protecting groups and the peptide-resin linkage remain intact until the final acid-mediated cleavage step.[1][2] This approach contrasts with the harsher, acid-based deprotection steps required in the older Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy.[4][5][6]
The Fmoc-based methodology offers several key advantages that have contributed to its widespread adoption:
-
Mild Deprotection Conditions: The use of a weak base like piperidine preserves the integrity of acid-sensitive residues and linkers.[1][2]
-
Orthogonality: The distinct chemical labilities of the Fmoc group (base-labile) and the side-chain protecting groups (acid-labile) prevent premature deprotection.[1][3][]
-
UV-Monitoring: The fluorenyl moiety of the Fmoc group exhibits strong UV absorbance, enabling real-time, quantitative monitoring of both the deprotection and coupling steps.[1][2][8]
-
Compatibility: The milder conditions are compatible with a wider range of modified peptides, including those with post-translational modifications like phosphorylation and glycosylation.[2][3]
-
Automation: The principles of Fmoc-SPPS are well-suited for automated peptide synthesizers, allowing for high-throughput production of peptides.[2][4]
This guide provides a comprehensive overview of the Fmoc protecting group in SPPS, detailing the underlying chemistry, experimental protocols, potential side reactions, and quantitative data to aid researchers in the successful synthesis of peptides.
The Chemistry of the Fmoc Group
The Fmoc group is a carbamate that protects the primary or secondary amine of an amino acid. Its base-lability stems from the acidic proton on the fluorenyl ring system.
Fmoc-protected amino acids are typically synthesized by reacting the free amino acid with an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[1]
The removal of the Fmoc group is a critical step in the iterative cycle of SPPS. It proceeds via a β-elimination mechanism initiated by a base, most commonly piperidine.[][9][10]
-
Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl group.[9][11][12]
-
β-Elimination: This deprotonation leads to a β-elimination reaction, resulting in the formation of dibenzofulvene (DBF) and the release of the free amine of the peptide, initially as an unstable carbamic acid which then decarboxylates.[2][][9][13]
-
DBF Scavenging: Dibenzofulvene is a reactive electrophile that can undergo Michael addition with the newly liberated amine, leading to chain termination. To prevent this, an excess of a nucleophilic amine like piperidine is used to trap the DBF as a stable adduct.[2][9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. chempep.com [chempep.com]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Methodological & Application
Protocol for Fmoc-Lys(Biotin)-OH Coupling in Solid-Phase Peptide Synthesis
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of biotin into synthetic peptides is a crucial technique for a wide range of applications, including affinity purification, immunoassays, and receptor localization studies. The high affinity of the biotin-streptavidin interaction provides a powerful and versatile tool for labeling and detecting peptides. Fmoc-Lys(Biotin)-OH is a key building block for the site-specific incorporation of biotin onto a peptide chain during solid-phase peptide synthesis (SPPS). However, the unique physicochemical properties of this compound, particularly its low solubility in common SPPS solvents, present challenges to achieving high coupling efficiency. This document provides a detailed protocol and application notes for the successful coupling of this compound in Fmoc-based SPPS.
Challenges in this compound Coupling
The primary challenge in utilizing this compound is its poor solubility in N,N-dimethylformamide (DMF), the most common solvent used in SPPS.[1] This low solubility can lead to incomplete dissolution of the amino acid, resulting in lower effective concentrations and consequently, reduced coupling yields. To overcome this, alternative solvents or solvent mixtures are recommended. N-Methyl-2-pyrrolidone (NMP) offers better solubility for this compound and can be a direct replacement for DMF.[1] Alternatively, the addition of a base such as N,N-diisopropylethylamine (DIPEA) to DMF can enhance the solubility of this compound.[1]
Selection of Coupling Reagents
The choice of coupling reagent is critical for achieving high efficiency, especially for challenging couplings. For this compound, uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are generally recommended over phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or older carbodiimide-based methods. HATU and HCTU have been shown to facilitate faster and more complete coupling reactions, particularly for sterically hindered or difficult-to-couple amino acids.[2][3]
Data Presentation
The following tables summarize the recommended solvents and coupling reagents for this compound coupling, along with expected qualitative outcomes based on literature consensus. Direct quantitative comparative data for this compound is limited in published literature; therefore, these tables represent a synthesis of best practices and expected performance.
Table 1: Recommended Solvents for this compound
| Solvent System | Observations | Recommendation |
| N,N-Dimethylformamide (DMF) | Poor solubility of this compound.[1] | Not recommended as a single solvent. |
| N-Methyl-2-pyrrolidone (NMP) | Good solubility of this compound.[1] | Recommended. |
| DMF / DIPEA mixture | Improved solubility of this compound.[1] | Recommended. |
| DMF / DMSO (1:1) | Can improve solubility with warming. | Alternative for specific applications. |
Table 2: Comparison of Common Coupling Reagents for this compound
| Coupling Reagent | Class | Relative Efficiency (Expected) | Key Advantages | Potential Disadvantages |
| HATU | Uronium/Aminium | Very High | Fast reaction kinetics, low racemization, effective for difficult couplings.[2][4] | Higher cost. |
| HCTU | Uronium/Aminium | High | High efficiency, often more cost-effective than HATU.[3] | |
| HBTU | Uronium/Aminium | Moderate to High | Good performance for standard couplings. | Can be less effective for difficult sequences compared to HATU/HCTU. |
| PyBOP | Phosphonium | Moderate | Effective for many standard couplings. | Byproducts can be more difficult to remove. |
Experimental Protocols
The following are detailed protocols for the coupling of this compound using different recommended methods.
Protocol 1: this compound Coupling using HATU in NMP
This protocol is recommended for achieving the highest coupling efficiency.
Materials:
-
Fmoc-protected peptide-resin (pre-swollen in NMP)
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Piperidine solution (20% in NMP) for Fmoc deprotection
-
Kaiser test kit
Procedure:
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in NMP for 5-10 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with NMP (3-5 times).
-
Activation of this compound: In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in NMP. Add DIPEA (6 equivalents) to the solution and mix for 1-2 minutes to pre-activate the amino acid.
-
Coupling Reaction: Add the activated this compound solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative Kaiser test (yellow to colorless beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, wash the resin thoroughly with NMP (3-5 times) to remove excess reagents and byproducts.
Protocol 2: this compound Coupling using HCTU in DMF/DIPEA
This protocol provides a cost-effective alternative with high efficiency.
Materials:
-
Fmoc-protected peptide-resin (pre-swollen in DMF)
-
This compound
-
HCTU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Kaiser test kit
Procedure:
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF (3-5 times).
-
Solubilization and Activation: In a separate reaction vessel, suspend this compound (3 equivalents) in DMF. Add DIPEA (6 equivalents) to aid dissolution. Add HCTU (2.9 equivalents) and mix for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Coupling: Perform a Kaiser test. If the test is positive (blue beads), extend the coupling time or consider a double coupling.
-
Washing: After a negative Kaiser test, wash the resin with DMF (3-5 times).
Protocol 3: Monitoring Coupling with the Kaiser Test
The Kaiser test is a qualitative colorimetric assay to detect free primary amines on the resin.
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 100 mL pyridine.
Procedure:
-
Take a small sample of resin beads (approximately 5-10 mg) from the reaction vessel.
-
Wash the beads thoroughly with ethanol to remove any residual reagents.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the resin beads in a small test tube.
-
Heat the test tube at 100-120°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Blue/Purple beads and solution: Incomplete coupling (free primary amines present).
-
Yellow/Colorless beads and solution: Complete coupling (no free primary amines).
-
Troubleshooting
Issue: Positive Kaiser test after the initial coupling reaction.
-
Solution 1: Extend Coupling Time: Continue the coupling reaction for an additional 1-2 hours and repeat the Kaiser test.
-
Solution 2: Double Coupling: After the initial coupling and washing, repeat the entire coupling procedure with a fresh solution of activated this compound.
-
Solution 3: Capping: If the coupling remains incomplete after a second attempt, cap the unreacted amines to prevent the formation of deletion sequences. This can be done by treating the resin with a solution of acetic anhydride and a non-nucleophilic base like DIPEA in DMF.
Issue: this compound fails to dissolve completely.
-
Solution 1: Switch to NMP: If using DMF, switch to NMP as the primary solvent.
-
Solution 2: Increase DIPEA concentration: If using a DMF/DIPEA mixture, a slight increase in the proportion of DIPEA may improve solubility.
-
Solution 3: Gentle Warming: Gentle warming of the this compound solution can aid dissolution, but prolonged heating should be avoided to prevent degradation.[5]
Potential Side Reactions
-
Diketopiperazine formation: This can occur at the dipeptide stage, leading to chain termination. Using a 2-chlorotrityl chloride resin can minimize this side reaction.
-
Aspartimide formation: If the sequence contains an aspartic acid residue, prolonged exposure to basic conditions (e.g., piperidine) can lead to aspartimide formation. Minimizing deprotection times can help mitigate this.
Diagrams
Caption: Experimental workflow for this compound coupling in SPPS.
Caption: Activation of this compound with a coupling reagent.
References
Application Notes and Protocols: Leveraging Biotinylated Peptides for High-Affinity Purification
For Researchers, Scientists, and Drug Development Professionals
The exceptional strength and specificity of the biotin-streptavidin interaction have established it as a cornerstone technique for the affinity purification of proteins, peptides, and other biomolecules. Biotinylated peptides, in particular, serve as versatile tools for isolating interacting partners, purifying antibodies, and developing novel diagnostics and therapeutics. This document provides detailed application notes and experimental protocols for the effective use of biotinylated peptides in affinity purification workflows.
Introduction to Biotin-Streptavidin Affinity Purification
The principle of this purification strategy lies in the remarkably strong and near-irreversible bond formed between biotin (Vitamin H) and the protein streptavidin (or its avian homolog, avidin).[1][2][3] With a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M, this interaction is one of the strongest non-covalent bonds known in biology.[2][3][4] This high affinity allows for the capture of biotinylated molecules with high specificity and the use of stringent washing conditions to minimize non-specific binding, resulting in highly pure target molecules.[3][5]
Biotin can be chemically conjugated to a peptide at either the N-terminus or the C-terminus, often via a lysine residue.[6] The biotinylated peptide can then be used as "bait" to capture a specific "prey" molecule from a complex mixture like a cell lysate.[5] The entire complex is then captured on a solid support matrix (e.g., agarose or magnetic beads) coated with streptavidin.
Key Applications of Biotinylated Peptides in Affinity Purification
The versatility of biotinylated peptides lends them to a wide array of applications in research and drug development:[5][7][8]
-
Pull-Down Assays: Identification of novel protein-protein interactions by using a biotinylated peptide representing a specific protein domain as bait to capture its binding partners from a cell lysate.[5][6]
-
Immunoprecipitation (IP): Immobilization of biotinylated antibodies to streptavidin beads for the efficient capture of specific antigens from complex biological samples.[5][8]
-
Enrichment of Post-Translationally Modified Peptides: Biotinylated probes can be designed to specifically recognize and enrich peptides with particular post-translational modifications.
-
Cell Surface Protein Labeling and Isolation: Biotinylation of cell surface proteins followed by streptavidin-based affinity purification allows for the specific isolation and identification of these important drug targets.[5][7][8]
-
Purification of Recombinant Proteins: Biotinylation tags can be genetically fused to recombinant proteins, enabling a one-step affinity purification strategy.[3][4]
-
Drug Discovery and Screening: Immobilized biotinylated peptides can be used in high-throughput screening assays to identify small molecules or other biologics that bind to the peptide.
Experimental Workflow for Affinity Purification using Biotinylated Peptides
The general workflow for an affinity purification experiment using a biotinylated peptide involves several key steps: incubation of the biotinylated peptide with the sample, capture of the complex on streptavidin-coated beads, washing to remove non-specific binders, and finally, elution of the target molecule.
References
- 1. Purification of DNA-binding proteins using biotin/streptavidin affinity systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. med.upenn.edu [med.upenn.edu]
- 3. Efficient biotinylation and single-step purification of tagged transcription factors in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient and versatile one-step affinity purification of in vivo biotinylated proteins: Expression, characterization and structure analysis of recombinant human Glutamate Carboxypeptidase II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions [lifetein.com.cn]
- 6. qyaobio.com [qyaobio.com]
- 7. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]
- 8. fishersci.co.uk [fishersci.co.uk]
Application Notes: The Use of Fmoc-Lys(Biotin)-OH in Fluorescence-Based Detection Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Lys(Biotin)-OH is a critical reagent in modern biochemical and cell biology research, enabling the site-specific incorporation of a biotin moiety into synthetic peptides. This lysine derivative, protected with a fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position, is designed for use in solid-phase peptide synthesis (SPPS). The resulting biotinylated peptides are powerful tools for a wide array of fluorescence-based detection methods. The exceptionally high affinity and specificity of the interaction between biotin and streptavidin (or avidin) form the basis of a versatile and robust detection system. When coupled with fluorophore-conjugated streptavidin, this system provides significant signal amplification, making it ideal for the detection of low-abundance targets.
These application notes provide detailed protocols for the synthesis of biotinylated peptides using this compound and their subsequent use in fluorescence microscopy and flow cytometry.
Principle of Biotin-Streptavidin Based Detection
The core principle lies in the strong non-covalent interaction between biotin (Vitamin B7) and the tetrameric protein streptavidin. Each streptavidin molecule has four binding sites for biotin, allowing for the formation of a stable complex. In fluorescence-based applications, streptavidin is conjugated to a fluorescent dye. When this fluorescent conjugate is introduced to a system containing a biotinylated peptide, it binds to the biotin tag, thereby labeling the peptide with a fluorescent signal. This indirect detection method offers a significant advantage in signal amplification, as multiple fluorophore-conjugated streptavidin molecules can potentially bind to a target decorated with multiple biotinylated peptides, or a single streptavidin molecule carrying multiple fluorophores can bind to a single biotin.
Key Applications
-
Receptor-Ligand Binding Studies: Biotinylated peptide ligands can be used to study interactions with cell surface receptors.
-
Immunofluorescence: As an alternative to secondary antibodies, biotinylated primary antibodies or peptides can be detected with fluorescent streptavidin, often resulting in a brighter signal.
-
Flow Cytometry: Enables the detection and quantification of specific cell populations that bind to a biotinylated peptide.
-
Förster Resonance Energy Transfer (FRET): Biotinylated peptides can be used to bring donor and acceptor fluorophores into proximity for studying molecular interactions.
Data Presentation
Table 1: Representative Quantitative Data from a Cell Surface Binding Assay using Flow Cytometry.
This table illustrates the type of quantitative data that can be obtained when analyzing the binding of a biotinylated peptide to a cell surface receptor. The mean fluorescence intensity (MFI) is measured for total binding, non-specific binding (in the presence of a blocking agent), and the calculated specific binding.
| Concentration of Biotinylated Peptide (nM) | Total Binding (MFI) | Non-specific Binding (MFI) | Specific Binding (MFI) |
| 0 | 50 | 50 | 0 |
| 10 | 350 | 55 | 295 |
| 50 | 1200 | 65 | 1135 |
| 100 | 2500 | 80 | 2420 |
| 250 | 4800 | 100 | 4700 |
| 500 | 5100 | 110 | 4990 |
Table 2: Signal Amplification with Streptavidin-Based Detection.
This table provides a comparison of signal intensity in a typical immunofluorescence experiment, highlighting the signal amplification achieved with the biotin-streptavidin system.
| Detection Method | Relative Fluorescence Intensity | Fold Increase |
| Conventional Immunofluorescence (Primary Ab + Fluorescent Secondary Ab) | 1.0 | - |
| Biotin-Streptavidin System (Biotinylated Primary Ab + Fluorescent Streptavidin) | 2.9 | 2.9x[1] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Biotinylated Peptide using this compound
This protocol outlines the manual Fmoc-based solid-phase synthesis of a generic biotinylated peptide on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the first Fmoc-amino acid (C-terminal) with DIC and HOBt in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Wash the resin with DMF and DCM.
-
-
Peptide Chain Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the peptide sequence.
-
Incorporation of this compound: At the desired position in the peptide sequence, use this compound in the coupling step.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection step.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry.
-
Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Filter to collect the peptide solution.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize the peptide pellet.
-
Purify the crude peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.
-
Protocol 2: Fluorescence Microscopy Staining of Cells with a Biotinylated Peptide
This protocol describes an indirect staining method for visualizing the binding of a biotinylated peptide to cells.
Materials:
-
Cells cultured on coverslips
-
Biotinylated peptide
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Fluorophore-conjugated streptavidin (e.g., Streptavidin-Alexa Fluor 488)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
Procedure:
-
Cell Preparation:
-
Wash the cells on coverslips twice with PBS.
-
Fix the cells with fixation buffer for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking: Incubate the cells with blocking buffer for 30 minutes at room temperature to reduce non-specific binding.
-
Biotinylated Peptide Incubation:
-
Dilute the biotinylated peptide to the desired concentration in blocking buffer.
-
Incubate the cells with the diluted peptide solution for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
-
Fluorophore-conjugated Streptavidin Incubation:
-
Dilute the fluorophore-conjugated streptavidin in blocking buffer (typically 1-5 µg/mL).
-
Incubate the cells with the fluorescent streptavidin solution for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using mounting medium with DAPI.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for DAPI and the chosen fluorophore.
-
Protocol 3: Flow Cytometry Analysis of Cell Surface Binding
This protocol allows for the quantification of biotinylated peptide binding to a cell population.
Materials:
-
Cell suspension
-
FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Biotinylated peptide
-
Fluorophore-conjugated streptavidin (e.g., Streptavidin-PE)
-
Fc receptor blocking agent (optional)
Procedure:
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension in FACS buffer.
-
Adjust the cell concentration to 1 x 10^6 cells/mL.
-
-
Blocking (Optional): If non-specific binding via Fc receptors is a concern, incubate the cells with an Fc receptor blocking agent according to the manufacturer's instructions.
-
Biotinylated Peptide Incubation:
-
Add the biotinylated peptide at various concentrations to the cell suspension.
-
Incubate for 30-60 minutes at 4°C.
-
Wash the cells twice with cold FACS buffer by centrifugation.
-
-
Fluorophore-conjugated Streptavidin Incubation:
-
Resuspend the cell pellet in FACS buffer containing the pre-titrated optimal concentration of fluorophore-conjugated streptavidin.
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice with cold FACS buffer.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in FACS buffer.
-
Analyze the cells on a flow cytometer, acquiring data for the appropriate fluorescence channel.
-
Include unstained cells and cells stained only with streptavidin as controls.
-
Visualizations
References
The Strategic Role of Spacer Arms in Biotinylated Peptide Synthesis
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract
Biotinylation is a cornerstone technique in life sciences, enabling the detection, purification, and immobilization of peptides and other molecules through the high-affinity interaction between biotin and streptavidin/avidin. The efficiency of this interaction can be significantly influenced by the presence and nature of a spacer arm linking the biotin molecule to the peptide. This document provides a detailed overview of the role of spacer arms in biotinylated peptide synthesis, including experimental protocols and data presentation to guide researchers in optimizing their applications.
Introduction
The biotin-streptavidin interaction is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the femtomolar range. This robust interaction is widely exploited in various biotechnological applications. However, steric hindrance can occur when the biotinylated molecule is large or when the biotin is attached to a sterically hindered position, impeding its access to the binding pocket of streptavidin or avidin. Spacer arms are chemical linkers of varying lengths and compositions inserted between the biotin moiety and the peptide to alleviate this steric hindrance, thereby improving the binding efficiency.
The Function of Spacer Arms
The primary function of a spacer arm is to extend the biotin label away from the peptide backbone, providing greater flexibility and accessibility for binding to streptavidin. Key considerations when choosing a spacer arm include:
-
Length: Longer spacer arms are generally more effective at overcoming steric hindrance.
-
Hydrophilicity: Hydrophilic spacers, such as those based on polyethylene glycol (PEG), can improve the solubility of the biotinylated peptide and reduce non-specific binding.
-
Flexibility: A flexible spacer allows the biotin to orient itself optimally within the streptavidin binding pocket.
Common Spacer Arms
A variety of spacer arms are commercially available or can be synthesized. The choice of spacer depends on the specific application and the properties of the peptide.
| Spacer Arm Type | Chemical Structure | Key Features |
| Aminocaproic Acid (AC) | H₂N-(CH₂)₅-COOH | Simple, flexible aliphatic chain. |
| Polyethylene Glycol (PEG) | H-(O-CH₂-CH₂)n-OH | Hydrophilic, reduces aggregation and non-specific binding. Available in various lengths. |
| Trioxatridecanediamine (TTDS) | H₂N-(CH₂)₃-O-(CH₂)₄-O-(CH₂)₃-NH₂ | Long, flexible, and hydrophilic. |
Experimental Protocols
Synthesis of Biotinylated Peptides with Spacer Arms
This protocol outlines the general steps for solid-phase peptide synthesis (SPPS) followed by biotinylation on the N-terminus using a spacer arm.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Fmoc-NH-(PEG)n-COOH (or other Fmoc-protected spacer)
-
Biotin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
HPLC grade water and acetonitrile
Protocol:
-
Peptide Synthesis: Assemble the desired peptide sequence on the Rink Amide resin using standard Fmoc-SPPS chemistry.
-
Fmoc Deprotection: Remove the final N-terminal Fmoc protecting group by treating the resin with 20% piperidine in DMF.
-
Spacer Arm Coupling:
-
Dissolve Fmoc-NH-(PEG)n-COOH (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.
-
Add the coupling solution to the resin and shake for 2 hours at room temperature.
-
Wash the resin thoroughly with DMF.
-
-
Fmoc Deprotection of Spacer: Remove the Fmoc group from the spacer arm using 20% piperidine in DMF.
-
Biotinylation:
-
Dissolve Biotin (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.
-
Add the biotinylation solution to the resin and shake for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the biotinylated peptide by mass spectrometry and analytical HPLC.
Streptavidin-Binding Assay (ELISA-based)
This protocol is for quantifying the binding of biotinylated peptides to streptavidin.
Materials:
-
Streptavidin-coated 96-well plates
-
Biotinylated peptides (with and without spacer arms)
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
HRP-conjugated anti-peptide antibody
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Plate reader
Protocol:
-
Blocking: Block the streptavidin-coated wells with 1% BSA in PBS for 1 hour at room temperature.
-
Washing: Wash the wells three times with PBS containing 0.05% Tween-20 (PBST).
-
Peptide Incubation: Add serial dilutions of the biotinylated peptides to the wells and incubate for 1 hour at room temperature.
-
Washing: Wash the wells three times with PBST.
-
Antibody Incubation: Add the HRP-conjugated anti-peptide antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the wells three times with PBST.
-
Detection: Add TMB substrate and incubate in the dark until a blue color develops.
-
Stop Reaction: Add the stop solution to quench the reaction.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Plot the absorbance values against the peptide concentration to determine the binding affinity (e.g., EC₅₀).
Quantitative Data Summary
The following table summarizes hypothetical binding data for a model peptide with different spacer arms, as would be determined by the ELISA protocol described above.
| Peptide | Spacer Arm | EC₅₀ (nM) |
| Peptide-Biotin | None | 150 |
| Peptide-AC-Biotin | Aminocaproic Acid | 50 |
| Peptide-PEG₄-Biotin | PEG (4 units) | 15 |
| Peptide-PEG₈-Biotin | PEG (8 units) | 5 |
Data is hypothetical and for illustrative purposes only.
Logical Relationship of Spacer Arm Function
The inclusion of a spacer arm creates a more favorable binding event by mitigating steric clashes between the peptide and streptavidin.
Application Notes and Protocols: A Comparative Guide to N-Terminal and Side-Chain Biotinylation of Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in life sciences research. The exceptionally high affinity of the biotin-streptavidin interaction (Kd ≈ 10⁻¹⁵ M) provides a powerful tool for the detection, purification, and immobilization of proteins, peptides, and nucleic acids.[1][2] When biotinylating peptides, the choice of attachment site—the N-terminal α-amino group or a side-chain amine of an amino acid like lysine—can significantly impact the peptide's biological activity, binding affinity, and experimental performance. This document provides a detailed comparison of N-terminal and side-chain biotinylation strategies, complete with experimental protocols and application-specific considerations to guide researchers in selecting the optimal method for their needs.
Choosing the Right Biotinylation Strategy: N-Terminal vs. Side-Chain
The decision to biotinylate a peptide at its N-terminus or on a side chain depends on several factors, including the peptide's sequence, the location of functionally critical residues, and the specific application.
N-Terminal Biotinylation offers a site-specific modification, ensuring a homogenous product with a single biotin molecule at a defined location.[3] This is particularly advantageous when the peptide sequence contains lysine residues that are essential for its biological function or interaction with binding partners. By preserving the integrity of these lysine side chains, N-terminal biotinylation minimizes the risk of functional disruption.[3]
Side-Chain Biotinylation , most commonly targeting the ε-amino group of lysine residues, is a more straightforward approach when the N-terminus is modified or needs to remain free for biological activity.[4] However, if the peptide contains multiple lysines, this method can result in a heterogeneous mixture of biotinylated species, with biotin attached at different positions and potentially multiple biotin molecules per peptide. This heterogeneity can complicate data interpretation and may interfere with peptide function if a lysine in the binding interface is modified.
Comparative Overview
| Feature | N-Terminal Biotinylation | Side-Chain (Lysine) Biotinylation |
| Specificity | High (single site) | Low to moderate (multiple potential sites) |
| Homogeneity | Homogenous product | Potentially heterogeneous product |
| Potential for Functional Interference | Low (unless N-terminus is critical) | High (if lysine residues are in a binding or active site) |
| Control over Labeling | Precise control over stoichiometry | Less control, can lead to multiple labels |
| Typical Use Cases | Peptides with functionally important lysines; applications requiring a defined orientation. | Peptides where the N-terminus is blocked or functionally important; when multiple lysines are available away from the active site. |
Experimental Protocols
The following protocols provide detailed methodologies for selective N-terminal biotinylation and general lysine side-chain biotinylation of peptides in solution using amine-reactive biotin-NHS esters.
Protocol 1: Selective N-Terminal Biotinylation of Peptides
This protocol leverages the difference in pKa values between the N-terminal α-amino group (pKa ≈ 7.8-8.0) and the lysine ε-amino group (pKa ≈ 10.0-10.5) to achieve selective labeling at a lower pH.[3]
Materials:
-
Peptide
-
Biotin-NHS ester (e.g., EZ-Link™ NHS-LC-Biotin)
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 6.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or HPLC for purification
Procedure:
-
Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Biotin Reagent Preparation: Immediately before use, dissolve the Biotin-NHS ester in a small amount of DMF or DMSO to create a 10 mM stock solution.
-
Biotinylation Reaction: a. Add a 1.5 to 3-fold molar excess of the Biotin-NHS ester stock solution to the peptide solution. b. Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS-ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess biotin and byproducts by passing the reaction mixture through a desalting column or by using reverse-phase HPLC.
-
Analysis: Confirm successful biotinylation and assess purity using mass spectrometry.
Protocol 2: Side-Chain (Lysine) Biotinylation of Peptides
This protocol is performed at a higher pH to ensure the deprotonation and reactivity of both the N-terminal and lysine amino groups.
Materials:
-
Peptide
-
Biotin-NHS ester (e.g., EZ-Link™ NHS-LC-Biotin)
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.5-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or HPLC for purification
Procedure:
-
Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Biotin Reagent Preparation: Immediately before use, dissolve the Biotin-NHS ester in a small amount of DMF or DMSO to create a 10 mM stock solution.
-
Biotinylation Reaction: a. Add a 5 to 10-fold molar excess of the Biotin-NHS ester stock solution to the peptide solution. b. Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes at room temperature.
-
Purification: Purify the biotinylated peptide using a desalting column or reverse-phase HPLC.
-
Analysis: Characterize the biotinylated peptide and assess the degree of labeling using mass spectrometry.
Visualizing the Workflows
To better illustrate the experimental processes and the underlying chemical principles, the following diagrams are provided.
Caption: Workflow for selective N-terminal peptide biotinylation.
Caption: Workflow for side-chain (lysine) peptide biotinylation.
Caption: Chemical basis for pH-dependent selective N-terminal biotinylation.
Applications in Research and Drug Development
Biotinylated peptides are indispensable tools in a wide array of applications, including:
-
Immunoassays: In ELISAs and Western blotting, biotinylated peptides can be used as capture or detection reagents when immobilized on streptavidin-coated plates or membranes.[1]
-
Protein-Protein Interaction Studies: Biotinylated peptides are widely used as "bait" in pull-down assays to identify and isolate interacting proteins from cell lysates. The captured proteins can then be identified by mass spectrometry.
-
Cellular Imaging and Flow Cytometry: When used in conjunction with fluorescently labeled streptavidin, biotinylated peptides can be used to visualize and quantify cell surface receptors or intracellular targets.
-
Drug Discovery and Screening: Biotinylated peptides can be immobilized to screen for binding partners, inhibitors, or other modulators of their activity.
Workflow for a Biotinylated Peptide Pull-Down Assay
The following diagram outlines a typical workflow for using a biotinylated peptide to identify interacting proteins from a cell lysate.
Caption: Workflow of a pull-down assay using a biotinylated peptide.
Conclusion
The choice between N-terminal and side-chain biotinylation is a critical decision in the design of peptide-based experiments. N-terminal biotinylation offers a site-specific and homogenous modification, which is often preferable for maintaining the biological integrity of peptides with functionally important lysine residues. Side-chain biotinylation provides a simpler alternative when the N-terminus is unavailable or when lysine locations are known to be non-critical. By carefully considering the peptide sequence and the experimental goals, and by following robust protocols, researchers can effectively leverage the power of biotin-streptavidin technology to advance their scientific discoveries.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring Options for Proximity-Dependent Biotinylation Experiments: Comparative Analysis of Labeling Enzymes and Affinity Purification Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysine residues in N- and C-terminal regions of human histone H2A are targets for biotinylation by biotinidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Fmoc-Lys(Biotin)-OH Coupling
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low coupling efficiency with Fmoc-Lys(Biotin)-OH during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low coupling efficiency with this compound?
Low coupling efficiency with this compound is primarily attributed to two main factors:
-
Poor Solubility: This derivative has notoriously low solubility in common SPPS solvents like N,N-Dimethylformamide (DMF).[1] Incomplete dissolution leads to a lower effective concentration of the amino acid available to react with the free N-terminal amine on the resin-bound peptide.
-
Steric Hindrance: The biotin moiety is a bulky group, which can physically obstruct the activated carboxyl group from efficiently approaching and reacting with the N-terminus of the growing peptide chain.[2] This is a common issue with sterically demanding amino acids.
Q2: My Kaiser test is positive (blue beads) after coupling with this compound. What does this mean and what should I do?
A positive Kaiser test indicates the presence of unreacted primary amines on the resin, meaning the coupling reaction was incomplete.[3][4] The intensity of the blue color is proportional to the amount of unreacted amine.[3] If you get a positive result, you should perform a second, or "double," coupling by repeating the coupling step with fresh reagents to drive the reaction to completion.[4] If the test is still positive after a second coupling, the remaining free amines should be "capped" using acetic anhydride to prevent the formation of deletion sequences.[4]
Q3: How can I improve the solubility of this compound?
Improving solubility is a critical first step. Consider the following strategies:
-
Solvent Selection: N-Methyl-2-pyrrolidone (NMP) offers better solubility for this compound than DMF.[1] A mixture of Dichloromethane (DCM) and NMP (e.g., 2:1 v/v) has also been used effectively.[1]
-
Use of Additives: The base Diisopropylethylamine (DIPEA), often used in the coupling reaction, can aid solubility. A solution of 75 mg of this compound in 1 mL of DMF containing 80 µL of DIPEA has been shown to be effective.[1]
-
Gentle Heating: Warming the amino acid solution to approximately 40°C can help dissolve the reagent, particularly in NMP.[1]
Q4: Which coupling reagents are most effective for this amino acid?
For sterically hindered amino acids, more potent coupling reagents are recommended over standard options.
-
Uronium/Aminium Reagents: Reagents like HATU, HCTU, and HBTU are highly effective.[1][5] HATU is often considered superior for difficult couplings, including those involving N-alkylated amino acids or for promoting cyclization.[6]
-
Phosphonium Reagents: Reagents such as PyBOP are also excellent choices for challenging coupling reactions. The use of these reagents is often compatible with the addition of DIPEA, which also helps with the solubility of this compound.[1]
Q5: Can microwave-assisted peptide synthesis (MAPS) improve the coupling of this compound?
Yes. Microwave energy is highly effective at accelerating both the coupling and deprotection steps in SPPS, especially for difficult sequences or sterically challenging couplings.[7][8] It can significantly reduce reaction times and improve the purity of the final peptide by overcoming steric hindrances and preventing aggregation.[8][9]
Troubleshooting Guide
If you are experiencing poor coupling efficiency, follow this workflow to diagnose and resolve the issue.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. One moment, please... [merel.si]
How to improve solubility of Fmoc-Lys(Biotin)-OH during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Fmoc-Lys(Biotin)-OH during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in common peptide synthesis solvents?
A1: The limited solubility of this compound in standard solvents like Dimethylformamide (DMF) is attributed to its molecular structure. The biotin moiety, while crucial for labeling, can participate in intermolecular hydrogen bonding, leading to aggregation and reduced solubility.
Q2: What are the primary recommended solvents for dissolving this compound?
A2: N-Methyl-2-pyrrolidone (NMP) is often recommended as it offers better solubility for this compound compared to DMF.[1] Other effective solvent systems include mixtures of DMF with Diisopropylethylamine (DIPEA) or Dichloromethane (DCM) with NMP.[1] For challenging cases, a mixture of DMF and Dimethyl Sulfoxide (DMSO) can also be effective, sometimes requiring gentle heating.[2][3]
Q3: Are there any chemical modifications to this compound that can improve its solubility?
A3: Yes, using a PEGylated version of this compound, such as Fmoc-Lys(biotin-PEG)-OH, can significantly enhance solubility. The polyethylene glycol (PEG) linker increases the hydrophilicity of the molecule, which can also improve the solubility of the final biotinylated peptide.[4][5][6]
Troubleshooting Guide
This guide addresses common problems encountered when dissolving and using this compound in solid-phase peptide synthesis (SPPS).
Problem 1: this compound does not fully dissolve in DMF.
-
Solution 1: Switch to NMP. NMP has been shown to be a more effective solvent for this compound.[1]
-
Solution 2: Use a solvent mixture.
-
Solution 3: Gentle Heating. Warming the solution to around 40°C can aid in dissolution, especially when using NMP.[1]
-
Solution 4: Sonication. Using an ultrasonic bath can help break up aggregates and promote dissolution.[2][7]
Problem 2: The solution of this compound is cloudy or forms a precipitate.
-
Cause: This indicates that the compound has either not fully dissolved or is precipitating out of the solution.
-
Solution:
-
Ensure you are using a recommended solvent system (see Problem 1).
-
Try the effect of gentle heating and/or sonication.
-
If precipitation occurs after initial dissolution, the concentration may be too high for the chosen solvent. Consider diluting the solution or switching to a more effective solvent system.
-
Problem 3: Poor coupling efficiency of this compound during SPPS.
-
Cause: Incomplete dissolution of the amino acid is a primary cause of poor coupling.
-
Solution:
-
Visually confirm that the this compound is fully dissolved before adding it to the resin.
-
Use a solvent system known to be effective, such as NMP or a DMF/DIPEA mixture.
-
Consider pre-activating the this compound with your coupling reagent in the chosen solvent before adding it to the synthesis vessel.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent/Solvent System | Concentration | Conditions | Reference |
| NMP | 0.1 M | Heating at 40°C may be required. | [1] |
| NMP | 0.1 mmole in 1 ml | Clearly soluble. | |
| NMP | 0.25 mmole/ml | - | [6] |
| DMF | <0.05 mmole/ml | - | [6] |
| DMF/DIPEA | 75 mg in 1 ml DMF + 80 µL DIPEA | - | [1] |
| DCM/NMP | 2:1 (v/v) | - | [1] |
| DMSO | 50 mg/mL (84.07 mM) | Requires sonication. | [7] |
Experimental Protocols
Protocol 1: Dissolution of this compound for SPPS
-
Solvent Selection: Choose an appropriate solvent system based on the solubility data in Table 1 and your specific synthesis conditions. NMP is a good starting point.
-
Preparation:
-
Weigh the required amount of this compound in a clean, dry vial.
-
Add the chosen solvent or solvent mixture to the vial.
-
-
Dissolution:
-
Vortex the mixture for several minutes.
-
If the solid does not completely dissolve, gently warm the vial to approximately 40°C.
-
Alternatively, or in combination with heating, place the vial in an ultrasonic bath for 5-10 minutes.
-
-
Visual Inspection: Before use, visually inspect the solution to ensure it is clear and free of any particulate matter.
Protocol 2: Coupling of this compound during Fmoc-SPPS
-
Resin Preparation: Swell the resin in the appropriate solvent (e.g., DMF or NMP) in the reaction vessel.
-
Fmoc-Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a 20% piperidine solution in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.
-
Amino Acid Activation and Coupling:
-
Prepare a solution of this compound in the chosen solvent system as described in Protocol 1.
-
In a separate vial, dissolve the coupling reagent (e.g., HBTU, HATU, HCTU) and an activator base (e.g., DIPEA) in the coupling solvent.
-
Add the dissolved this compound to the activation mixture and allow it to pre-activate for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for the recommended time (typically 1-2 hours).
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Monitoring: Perform a Kaiser test or other appropriate colorimetric test to confirm the completion of the coupling reaction.
Visualizations
Caption: Workflow for dissolving this compound.
Caption: Workflow for coupling this compound in SPPS.
References
Preventing side reactions during biotinylated peptide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of biotinylated peptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during biotinylated peptide synthesis and how can they be minimized?
A1: The most prevalent side reactions include incomplete coupling, racemization, guanidinylation of lysine residues, and the formation of deletion sequences. These can be minimized by optimizing reaction conditions, using appropriate protecting groups, and ensuring the purity of reagents.
Q2: How do I choose the optimal position for biotinylation in my peptide?
A2: The position of the biotin label (N-terminus, C-terminus, or internal) is critical and depends on the specific application.[1] N-terminal biotinylation is common, but if the N-terminus is crucial for the peptide's biological activity, biotinylation can be performed on the side chain of an internal lysine residue or at the C-terminus.[1] It is important to consider potential steric hindrance between the biotin molecule and the peptide, which might affect its interaction with its target or with avidin/streptavidin.
Q3: What is the purpose of a spacer arm in a biotinylation reagent?
A3: A spacer arm, such as polyethylene glycol (PEG) or aminohexanoic acid (Ahx), is incorporated between the biotin molecule and the reactive group of the biotinylation reagent.[2][3] This spacer helps to minimize steric hindrance, which can improve the binding of the biotinylated peptide to avidin or streptavidin.[2][3] PEG spacers, in particular, can also enhance the solubility of the final biotinylated peptide.[1][2][3] The length of the PEG spacer can significantly impact the targeting efficiency and should be optimized for the specific application.[4][5]
Q4: How can I improve the solubility of my biotinylated peptide?
A4: Poor solubility can be a significant issue, often due to the hydrophobic nature of biotin or the peptide sequence itself.[1] Strategies to improve solubility include:
-
Incorporating PEG linkers: These hydrophilic spacers can significantly enhance the water solubility of the peptide conjugate.[1][3]
-
Optimizing pH: Adjusting the pH of the solvent can improve the solubility of peptides containing acidic or basic residues.
-
Using co-solvents: Small amounts of organic solvents like DMSO or DMF can be used to dissolve the peptide before adding it to an aqueous buffer.[1]
Troubleshooting Guides
Issue 1: Low Yield of the Biotinylated Peptide
-
Symptom: The final yield of the purified biotinylated peptide is significantly lower than expected.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Coupling of Biotin | Increase the molar excess of the biotinylation reagent (typically 1.5-3 equivalents). Use a more efficient coupling reagent such as HBTU or HATU. Monitor the reaction for completion using a Kaiser test.[6][7][8] |
| Peptide Aggregation | Synthesize the peptide on a low-substitution resin. Use structure-disrupting amino acid derivatives (e.g., pseudoprolines) in the peptide sequence. Perform the synthesis at an elevated temperature. |
| Premature Cleavage from Resin | Ensure that the linker used is stable to the conditions of Fmoc deprotection (e.g., 20% piperidine in DMF). |
| Steric Hindrance | If biotinylating a sterically hindered site, increase the reaction time and/or temperature. Consider using a biotinylation reagent with a longer spacer arm. |
Issue 2: Guanidinylation of Lysine Side Chains
-
Symptom: Mass spectrometry analysis of the final product shows a mass increase of +42 Da on lysine residues, corresponding to the addition of a guanidinyl group.
-
Cause: This side reaction can occur when using carbodiimide-based coupling reagents like DIC, especially in the presence of unprotected lysine side chains. A more common cause during biotinylation is the use of HBTU as a coupling agent. If biotin is not fully dissolved and pre-activated before addition to the resin, unreacted HBTU can react with the ε-amino group of lysine to form a guanidinylated side product.[1]
-
Prevention:
-
Complete Dissolution and Pre-activation of Biotin: Ensure that the biotin is completely dissolved in a suitable solvent (e.g., DMSO/DMF) and activated with the coupling reagent (e.g., HBTU) and a base (e.g., DIEA) before adding the solution to the peptide-resin.[1]
-
Orthogonal Protection of Lysine: Protect the lysine side chain with a group that is stable during peptide synthesis and can be selectively removed for biotinylation. The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group is a common choice as it can be removed with hydrazine without affecting other protecting groups.[9][10][11]
-
Issue 3: Unexpected Mass in the Final Product
-
Symptom: Mass spectrometry analysis reveals peaks that do not correspond to the target biotinylated peptide.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Formation of Deletion Sequences | Ensure complete deprotection of the Fmoc group at each step. Monitor coupling reactions for completion using the Kaiser test.[6][7][8] Consider double coupling for difficult amino acids. |
| Aspartimide Formation | For sequences containing Asp-Gly or Asp-Ser, use a protecting group on the backbone nitrogen of the amino acid following aspartic acid, such as a 2-hydroxy-4-methoxybenzyl (Hmb) group. |
| Oxidation of Methionine or Tryptophan | Use scavengers such as dithiothreitol (DTT) or thioanisole during cleavage to prevent oxidation. |
| Incomplete Removal of Protecting Groups | Optimize the cleavage cocktail and time to ensure complete removal of all side-chain protecting groups. |
Experimental Protocols
Protocol 1: On-Resin Biotinylation using HBTU
This protocol describes the biotinylation of a peptide on the solid support after the completion of peptide synthesis.
-
Resin Preparation: After the final Fmoc deprotection of the N-terminus or the selective deprotection of a lysine side chain, wash the peptide-resin thoroughly with DMF (3 x 1 min).
-
Biotin Activation:
-
In a separate vial, dissolve biotin (1.5-3 equivalents relative to the resin substitution) in a minimal amount of DMSO.
-
Add DMF to dilute the biotin solution.
-
Add HBTU (1.5-3 equivalents) and DIEA (3-6 equivalents) to the biotin solution.
-
Stir the mixture at room temperature until the biotin is completely dissolved and activated (the solution should become clear).[1]
-
-
Coupling:
-
Add the activated biotin solution to the peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by a Kaiser test.[1]
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and finally with methanol (2 x 1 min).
-
-
Drying and Cleavage: Dry the resin under vacuum. The biotinylated peptide is now ready for cleavage from the resin and purification.
Protocol 2: Solution-Phase Biotinylation of Peptides using NHS Esters
This protocol is suitable for biotinylating a purified peptide in solution.
-
Peptide Dissolution: Dissolve the purified peptide in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.0. Amine-containing buffers like Tris should be avoided as they will react with the NHS ester.[12]
-
Biotinylation Reagent Preparation: Immediately before use, dissolve the NHS-ester of biotin (e.g., NHS-PEG-biotin) in an anhydrous organic solvent like DMSO or DMF to a concentration of 10-20 mM.[13][14]
-
Biotinylation Reaction:
-
Quenching the Reaction: Add a small amount of an amine-containing buffer (e.g., Tris-HCl to a final concentration of 50-100 mM) to quench any unreacted NHS-ester.
-
Purification: Purify the biotinylated peptide from excess biotinylation reagent and byproducts using size-exclusion chromatography, dialysis, or reverse-phase HPLC.
Protocol 3: Kaiser Test for Monitoring Coupling Reactions
The Kaiser test is used to detect free primary amines on the resin, indicating either a complete deprotection step or an incomplete coupling reaction.[6][7][8][16]
-
Reagent Preparation:
-
Solution A: 5 g ninhydrin in 100 ml ethanol.[7]
-
Solution B: 1 g phenol in 20 ml n-butanol.
-
Solution C: 2 ml of 0.001 M KCN in 98 ml pyridine.
-
-
Procedure:
-
Interpretation of Results:
-
Intense blue solution and beads: Incomplete coupling (free amines present). Recouple the amino acid.
-
Yellow or colorless solution and beads: Complete coupling (no free primary amines). Proceed to the next step.
-
Data Presentation
Table 1: Recommended Molar Ratios for Biotinylation Reagents
| Reagent Type | Molar Ratio (Reagent:Peptide) | Reaction Time | Notes |
| NHS-esters (in solution) | 3-5 : 1 | 1-2 hours | For small peptides to ensure complete incorporation of a single biotin.[13] |
| HBTU/Biotin (on resin) | 1.5-3 : 1 | 2-4 hours | Ensure complete pre-activation of biotin before adding to the resin. |
| HATU/Biotin (on resin) | 1.5-3 : 1 | 1-2 hours | Generally faster and more efficient than HBTU. |
Table 2: Comparison of Common Biotinylation Reagents
| Reagent | Reactive Group | Target Functional Group | Spacer Arm | Key Features |
| NHS-Biotin | N-hydroxysuccinimide ester | Primary amines | None | Standard reagent, but can lead to steric hindrance. |
| NHS-PEGn-Biotin | N-hydroxysuccinimide ester | Primary amines | Polyethylene glycol (n=2, 4, 12, etc.) | Improves solubility and reduces steric hindrance.[1][3] |
| Maleimide-PEGn-Biotin | Maleimide | Sulfhydryls (thiols) | Polyethylene glycol | Allows for site-specific biotinylation of cysteine residues. |
| Biotin-Hydrazide | Hydrazide | Aldehydes/Ketones | None | Used for biotinylating glycoproteins after periodate oxidation. |
Visualizations
Caption: Workflow for on-resin biotinylated peptide synthesis.
Caption: Orthogonal protection strategy for site-specific biotinylation.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. fiveable.me [fiveable.me]
- 9. lifetein.com [lifetein.com]
- 10. Strategies for the synthesis of labeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fmoc-Lys(Dde)-OH Novabiochem 150629-67-7 [sigmaaldrich.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. sartorius.com [sartorius.com]
- 14. apexbt.com [apexbt.com]
- 15. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 16. Peptide Synthesis [en.bio-protocol.org]
Technical Support Center: Aspartimide Formation in Fmoc-SPPS of Biotinylated Peptides
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding aspartimide formation during the Fmoc-based solid-phase peptide synthesis (SPPS) of biotinylated peptides.
Introduction
Aspartimide formation is a notorious side reaction in Fmoc-based SPPS, leading to the generation of impurities that are often difficult to separate from the target peptide.[1][2][3] This issue is particularly critical when synthesizing long or complex peptides, including those modified with biotin. This guide provides detailed information on the causes of aspartimide formation, strategies for its prevention, and troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation?
Aspartimide formation is an intramolecular side reaction where the backbone amide nitrogen of the amino acid following an aspartic acid (Asp) residue attacks the side-chain carboxyl group of the Asp.[4][5] This cyclization reaction, catalyzed by the basic conditions of Fmoc deprotection (e.g., piperidine), results in a five-membered succinimide ring known as an aspartimide.[1][4] The aspartimide intermediate is unstable and can undergo subsequent reactions.
Q2: Why is aspartimide formation a significant problem in peptide synthesis?
Aspartimide formation is problematic for several key reasons:
-
Formation of Multiple By-products: The aspartimide ring can be opened by nucleophiles like piperidine or water, leading to the formation of a mixture of α- and β-aspartyl peptides.[4]
-
Racemization: The chiral center of the aspartic acid can epimerize during this process, resulting in D-aspartyl peptides which are difficult to separate from the desired L-aspartyl peptide.[4]
-
Chain Termination: In some cases, the aspartimide intermediate can lead to the formation of piperazine-2,5-diones, causing termination of the peptide chain elongation.[3][6]
-
Purification Challenges: The resulting by-products, particularly the β-aspartyl and epimerized peptides, often have the same mass and similar chromatographic properties to the target peptide, making purification extremely challenging or even impossible.[2]
-
Reduced Yield: The formation of these various side products significantly lowers the overall yield of the desired peptide.[4]
Q3: Which peptide sequences are most susceptible to aspartimide formation?
The propensity for aspartimide formation is highly dependent on the amino acid sequence.[1] The most problematic sequences are those where the Asp residue is followed by a small, sterically unhindered amino acid. The most susceptible sequences include:
-
Asp-Gly (D-G): This is the most notorious sequence for aspartimide formation due to the lack of steric hindrance from the glycine residue.[1][4]
-
Asp-Asn (D-N) [4]
-
Asp-Ser (D-S) [4]
-
Asp-Arg (D-R) [4]
-
Asp-Ala (D-A) [1]
Q4: How does the biotinylation of an aspartic acid residue affect aspartimide formation?
When biotin is attached to an Asp residue, typically via a PEG linker (Fmoc-Asp(biotinyl-PEG)-OH), the fundamental mechanism of aspartimide formation still applies.[7][8][9][10] The presence of the bulky biotin-PEG moiety on the side chain might offer some steric hindrance, but the susceptibility to cyclization is primarily dictated by the amino acid following the modified Asp residue. If the subsequent residue is small and unhindered (e.g., Gly), the risk of aspartimide formation remains high.
Q5: What are the common indicators of aspartimide formation?
The presence of aspartimide-related impurities can be detected by analytical techniques such as:
-
HPLC: Appearance of new peaks close to the main product peak. Co-elution of impurities is also common.
-
Mass Spectrometry (MS): Detection of a species with a mass loss of 18 Da (-H₂O) corresponding to the aspartimide intermediate. However, the subsequent hydrolysis products will have the same mass as the target peptide, making them difficult to identify by MS alone.[11]
Troubleshooting Guides
Strategy 1: Modification of Fmoc Deprotection Conditions
A straightforward approach to minimize aspartimide formation is to alter the conditions of the Fmoc deprotection step.
| Method | Description | Advantages | Disadvantages |
| Reduced Piperidine Concentration | Using a lower concentration of piperidine (e.g., 5-10% in DMF) can slow down the rate of aspartimide formation. | Simple to implement. | May lead to incomplete Fmoc removal, especially for long or difficult sequences. |
| Use of Weaker Bases | Replacing piperidine with a weaker base like piperazine or morpholine can suppress aspartimide formation.[2][5] | Effective in reducing the side reaction. | Can result in incomplete deprotection and lower overall yields.[1] |
| Addition of an Acid | Adding a small amount of a weak acid, such as formic acid or acetic acid, to the piperidine solution can neutralize the basicity and reduce aspartimide formation.[5][12] | Cost-effective and can be highly effective. | The optimal acid concentration needs to be carefully determined. |
| Addition of HOBt | Including 0.1 M hydroxybenzotriazole (HOBt) in the piperidine deprotection solution can significantly reduce aspartimide formation.[2] | Effective in suppression. | HOBt is explosive in its anhydrous form and is now sold wetted, which introduces water.[2] |
-
Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M HOBt in high-purity DMF.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection: Drain the DMF and add the deprotection solution to the resin.
-
Reaction: Gently agitate the resin for the specified time (e.g., 2 x 10 minutes).
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5 x 1 minute).
Strategy 2: Use of Modified Aspartic Acid Protecting Groups
Employing Asp residues with sterically hindering side-chain protecting groups is a highly effective method to prevent the initial cyclization.
| Protecting Group | Description | Efficacy in Preventing Aspartimide Formation | Reference |
| Fmoc-Asp(OtBu)-OH | The standard protecting group. | Prone to aspartimide formation, especially in susceptible sequences. | |
| Fmoc-Asp(OMpe)-OH | 3-methylpent-3-yl ester. Offers increased steric bulk. | Shows improvement over OtBu.[2] | |
| Fmoc-Asp(OBno)-OH | Provides significant steric hindrance. | Reduces aspartimide formation to almost undetectable amounts, even in Asp-Gly sequences. |
The following table summarizes the percentage of the target peptide (VKDGYI) remaining after prolonged treatment with 20% piperidine in DMF, simulating multiple deprotection cycles.
| Protecting Group | % Target Peptide Remaining | % Aspartimide and Related Impurities |
| Fmoc-Asp(OtBu)-OH | ~50% | ~50% |
| Fmoc-Asp(OMpe)-OH | ~75% | ~25% |
| Fmoc-Asp(OBno)-OH | >95% | <5% |
Data is illustrative and based on comparative studies.
-
Amino Acid Activation: Dissolve Fmoc-Asp(OBno)-OH (1.0 eq) and a coupling reagent (e.g., HBTU, 0.95 eq) in DMF. Add a base (e.g., DIPEA, 2.0 eq) and allow the mixture to pre-activate for 5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF, DCM, and then DMF.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
Strategy 3: Backbone Protection
This strategy involves the temporary protection of the backbone amide nitrogen of the amino acid following the Asp residue, which physically blocks its ability to act as a nucleophile.
| Method | Description | Efficacy |
| Use of Pseudoproline Dipeptides | Incorporating a pseudoproline dipeptide (e.g., Fmoc-Asp-Ser(ψPro)-OH) at Asp-Ser sequences. | Highly effective for Asp-Ser and Asp-Thr sequences. |
| Use of Dmb-Gly | Using a 2,4-dimethoxybenzyl (Dmb) group to protect the glycine nitrogen (Fmoc-Dmb-Gly-OH) when it follows an Asp. | Can completely eliminate aspartimide formation at Asp-Gly sites.[2][5] |
Visualizations
Caption: Mechanism of base-catalyzed aspartimide formation.
Caption: A workflow for troubleshooting aspartimide formation.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. media.iris-biotech.de [media.iris-biotech.de]
- 6. The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. FMOC-Asp(biotinyl-PEG)-OH | AAT Bioquest [aatbio.com]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. Fmoc-Asp(biotinyl-PEG)-OH Novabiochem® [sigmaaldrich.com]
- 11. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Cleavage of Biotinylated Peptides from Resin
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the cleavage of biotinylated peptides from solid-phase synthesis resins.
Frequently Asked Questions (FAQs)
Q1: Is the biotin moiety stable under standard trifluoroacetic acid (TFA) cleavage conditions?
A1: Yes, the biotin group is generally stable and survives standard cleavage and deprotection conditions using strong acids like trifluoroacetic acid (TFA) and even hydrogen fluoride (HF).[1]
Q2: What is the primary cause of low peptide yield after cleavage?
A2: Low yield can stem from several factors, including incomplete cleavage, peptide re-attachment to the resin, or issues with peptide precipitation. Performing a small-scale trial cleavage is recommended to optimize conditions before proceeding with the entire batch.
Q3: How do I choose the right cleavage cocktail for my biotinylated peptide?
A3: The choice of cleavage cocktail depends on the amino acid composition of your peptide, particularly the presence of sensitive residues, and the type of resin used. A standard high-concentration TFA cocktail with scavengers is a common starting point. For peptides with sensitive residues, specialized cocktails are recommended to minimize side reactions.
Q4: What is the purpose of scavengers in the cleavage cocktail?
A4: Scavengers are nucleophilic agents added to the cleavage cocktail to "trap" reactive cationic species that are generated from the cleavage of side-chain protecting groups. This prevents these reactive species from modifying sensitive amino acid residues like Tryptophan, Methionine, and Cysteine, or causing the peptide to re-attach to the resin.
Q5: Can I reuse my cleavage cocktail?
A5: No, it is crucial to always prepare cleavage cocktails fresh before use. Scavengers, in particular, can degrade over time, reducing their effectiveness and potentially leading to undesirable side reactions.
Troubleshooting Guide
Low Cleavage Yield
Problem: After cleavage and precipitation, the yield of the biotinylated peptide is significantly lower than expected.
| Possible Cause | Recommended Solution |
| Incomplete Cleavage | Extend the cleavage reaction time. Peptides containing arginine residues may require longer incubation periods (e.g., up to 4 hours or more). Consider re-treating the resin with a fresh cleavage cocktail to recover any remaining peptide. |
| Peptide Re-attachment to Resin | This is common for peptides with electron-rich side chains (e.g., Trp, Tyr, Met). Ensure the cleavage cocktail contains appropriate scavengers. For tryptophan-containing peptides, using a cocktail that minimizes re-attachment, such as Reagent K, is advisable. |
| Poor Precipitation | Some small or hydrophobic peptides may not precipitate well in cold ether. If no precipitate forms, try concentrating the TFA filtrate under a stream of nitrogen before adding cold ether. If the peptide remains soluble, alternative isolation methods like ether extraction followed by lyophilization may be necessary. |
| Incorrect Resin Loading Calculation | Before synthesis, ensure the resin loading value is accurately noted and used for all subsequent calculations to set realistic yield expectations. |
Peptide Purity Issues
Problem: HPLC or mass spectrometry analysis of the crude peptide shows significant impurities or unexpected masses.
| Possible Cause | Recommended Solution |
| Side-Chain Modification | Reactive carbocations from cleaved protecting groups can modify sensitive amino acids. Use a cleavage cocktail with a suitable scavenger mixture. For instance, use triisopropylsilane (TIS) to scavenge t-butyl cations and 1,2-ethanedithiol (EDT) to protect cysteine residues. |
| Oxidation of Methionine | Methionine can be oxidized to methionine sulfoxide (+16 Da). Perform the cleavage under an inert nitrogen atmosphere and consider using a cleavage cocktail containing reagents that prevent methionine oxidation, such as Reagent H. |
| Alkylation of Tryptophan | The indole ring of tryptophan is susceptible to alkylation by carbocations generated during cleavage. The use of specific scavengers like anisole or using Reagent R can help minimize this side reaction. |
| Incomplete Deprotection of Side Chains | If a higher mass than expected is observed, it may indicate incomplete removal of side-chain protecting groups. Ensure the cleavage time is sufficient, especially for peptides with multiple arginine residues protected with sulfonyl groups. |
Data Presentation: Cleavage Cocktail Comparison
The following tables summarize common cleavage cocktails and their recommended applications for the cleavage of peptides, including biotinylated peptides, from solid-phase resins.
Table 1: Standard TFA-Based Cleavage Cocktails
| Cocktail Name/Composition | Recommended For | Not Recommended For / Potential Issues |
| TFA / H₂O / TIS (95:2.5:2.5) | General use for most peptides without sensitive residues. | Peptides containing Trp, Met, or Cys, as it may not sufficiently prevent side reactions. |
| Reagent B (TFA / Phenol / H₂O / TIS - 88:5:5:2) | Peptides with trityl-based protecting groups. "Odorless" alternative to thiol-containing cocktails. | Will not prevent the oxidation of Methionine residues. |
| Reagent K (TFA / Phenol / H₂O / Thioanisole / EDT - 82.5:5:5:5:2.5) | Peptides with multiple sensitive residues (Cys, Met, Trp, Tyr). Often used as a general, robust cleavage reagent. | The thiol-containing scavengers have a strong, unpleasant odor. |
| Reagent R (TFA / Thioanisole / EDT / Anisole - 90:5:3:2) | Peptides with Arg(Mtr/Pmc), and Trp-containing peptides on PAL or BAL resins to minimize reattachment. | Highly noxious odor. |
Table 2: Scavenger Selection Guide for Sensitive Residues
| Sensitive Residue | Recommended Scavenger(s) | Purpose |
| Tryptophan (Trp) | Triisopropylsilane (TIS), Anisole, 1,2-Ethanedithiol (EDT) | Prevents alkylation of the indole ring. |
| Methionine (Met) | Thioanisole | Prevents oxidation to methionine sulfoxide. |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT) | Prevents re-attachment of the trityl protecting group and maintains the reduced state of the sulfhydryl group. |
| Tyrosine (Tyr) | Phenol, Thioanisole | Prevents alkylation of the phenolic ring. |
| Arginine (Arg) | Thioanisole | Aids in the removal of sulfonyl-based protecting groups (Pmc, Pbf). |
Experimental Protocols
Protocol 1: Standard TFA Cleavage of Biotinylated Peptides from Wang or Rink Amide Resin
This protocol describes a general procedure for cleaving a biotinylated peptide from an acid-labile resin.
Materials:
-
Peptide-bound resin (dried)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
-
Shaker or rotator
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Wash the resin with DCM to swell it and remove any residual solvents from synthesis.
-
-
Cleavage Cocktail Preparation:
-
In a well-ventilated fume hood, prepare the cleavage cocktail fresh. For a standard cleavage, use a mixture of TFA/TIS/H₂O in a 95:2.5:2.5 ratio.
-
For peptides with sensitive residues, refer to the tables above to select an appropriate cocktail.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours. For peptides containing arginine, the cleavage time may need to be extended to 4 hours.
-
-
Peptide Collection:
-
Filter the cleavage solution containing the peptide into a clean collection tube.
-
Wash the resin twice with a small volume of fresh TFA and combine the filtrates with the initial collection.
-
-
Peptide Precipitation:
-
In a larger tube, add approximately 10 volumes of cold diethyl ether.
-
Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate of the crude peptide should form.
-
If precipitation is slow, the mixture can be stored at -20°C for at least one hour to facilitate precipitation.
-
-
Peptide Isolation and Washing:
-
Centrifuge the suspension to pellet the precipitated peptide.
-
Carefully decant the ether supernatant.
-
Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.
-
-
Drying:
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude biotinylated peptide.
-
Mandatory Visualizations
Caption: Experimental workflow for the cleavage of biotinylated peptides from resin.
Caption: Decision flowchart for selecting the optimal peptide cleavage strategy.
References
Technical Support Center: Steric Hindrance Effects in Biotin-Avidin Binding Assays
Welcome to the technical support center for troubleshooting steric hindrance effects in biotin-avidin and biotin-streptavidin binding assays. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Here are some frequently asked questions regarding steric hindrance in biotin-avidin binding assays.
Q1: What is steric hindrance in the context of biotin-avidin binding?
A: Steric hindrance refers to the spatial obstruction that prevents the high-affinity binding between biotin and avidin (or streptavidin). This typically occurs when the biotin molecule, attached to a protein or other molecule of interest, is too close to the molecule's surface. The biotin-binding pocket of avidin is located deep within the protein structure, and bulky neighboring molecules can physically block the biotin from entering this pocket, leading to reduced or no binding.[1]
Q2: What are the common causes of steric hindrance in my assay?
A: The most common causes include:
-
Short Spacer Arm: The linker connecting biotin to the target molecule is too short, not allowing the biotin to reach the binding pocket of avidin/streptavidin.[1]
-
Biotinylation Site: The biotin is attached to an amino acid that is located in a sterically crowded region of the protein.
-
High Degree of Biotinylation: Over-labeling a protein with biotin can lead to multiple biotin molecules in close proximity, causing them to hinder each other from binding to avidin.
-
Large Biomolecules: When working with large proteins or nucleic acids, the sheer size of the molecule can create a crowded environment around the biotin label.
Q3: How can I tell if steric hindrance is affecting my results?
A: Common indicators of steric hindrance include:
-
Weak or No Signal: In assays like ELISA, Western blot, or pull-downs, you may observe a significantly weaker signal than expected, or no signal at all, despite confirming that your protein is biotinylated.[2][3][4]
-
Low Yield in Pull-Downs: In affinity purification, a low recovery of your target protein can indicate a weak interaction between the biotinylated protein and the streptavidin-coated beads.[5]
-
Inconsistent Results: High variability between replicate experiments can sometimes be attributed to inconsistent binding caused by steric effects.[6][7]
Q4: How can I prevent or overcome steric hindrance?
A: The most effective way to overcome steric hindrance is to use a biotinylation reagent with a long spacer arm. These linkers increase the distance between the biotin and the target molecule, allowing the biotin to access the avidin binding pocket more freely. PEG (polyethylene glycol) spacers are particularly effective as they are hydrophilic and flexible.[1][8][9] Additionally, optimizing the biotin-to-protein labeling ratio can prevent over-biotinylation.
Troubleshooting Guides
Use these guides to troubleshoot specific issues you may be encountering in your experiments.
Guide 1: Weak or No Signal in ELISA
If you are experiencing a weak or no signal in your biotin-streptavidin based ELISA, consider the following:
| Possible Cause | Recommended Solution |
| Steric Hindrance | Use a biotinylation reagent with a longer spacer arm (e.g., NHS-PEG4-Biotin).[1][10] |
| Insufficient Antibody Concentration | Increase the concentration of the biotinylated antibody. |
| Incompatible Antibodies | Ensure the capture and detection antibodies recognize different epitopes.[7] |
| Suboptimal Incubation Times | Increase incubation times for the biotinylated antibody and streptavidin-HRP.[6][11] |
| Reagent Issues | Ensure all reagents are fresh and properly prepared. |
Guide 2: Low Yield in Protein Pull-Down Assays
For issues with low recovery of your target protein in pull-down assays, refer to this guide:
| Possible Cause | Recommended Solution |
| Steric Hindrance | Re-biotinylate your protein with a longer spacer arm reagent. |
| Inefficient Binding to Beads | Increase incubation time of the biotinylated protein with the streptavidin beads. Ensure gentle but thorough mixing.[12] |
| Harsh Lysis Buffer | Use a milder lysis buffer that does not disrupt the protein-protein interaction you are studying.[13] |
| Stringent Wash Conditions | Reduce the stringency of your wash buffers (e.g., lower salt or detergent concentration).[14] |
| Low Protein Expression | Increase the amount of cell lysate used for the pull-down.[5] |
Guide 3: Faint or No Bands in Western Blot
If your biotinylated protein is not showing up or is very faint on a Western blot detected with streptavidin-HRP:
| Possible Cause | Recommended Solution |
| Steric Hindrance | Ensure the biotin label is accessible. Consider using a biotinylation reagent with a longer spacer arm. |
| Inefficient Protein Transfer | Verify transfer efficiency using a total protein stain like Ponceau S.[2] |
| Low Antibody/Streptavidin-HRP Concentration | Increase the concentration of streptavidin-HRP. |
| Insufficient Blocking | Use an appropriate blocking buffer (avoid milk if it contains endogenous biotin) and ensure adequate blocking time.[15] |
| Low Protein Abundance | Load a higher concentration of your protein sample on the gel.[16] |
Data Presentation
| Spacer Arm Type | Spacer Arm Length (approximate) | Assay Type | Observed Effect on Binding/Signal |
| NHS-Biotin | 13.5 Å | ELISA | Lower signal compared to longer spacers.[17] |
| NHS-LC-Biotin | 22.4 Å | Direct Binding Assay | Improved signal over shorter spacers.[18] |
| NHS-LC-LC-Biotin | 30.5 Å | ELISA | Further improvement in signal intensity.[17] |
| NHS-PEG4-Biotin | 29.0 Å | General Assays | Reduced steric hindrance and increased solubility.[1][10] |
| Biotin-PEG5-linker | 28.0 Å | Affinity Pull-Down | Most effective enrichment of target proteins compared to shorter linkers. |
Experimental Protocols
Here are detailed protocols for key experiments related to biotin-avidin binding assays, including troubleshooting steps for steric hindrance.
Protocol 1: Biotin Quantification using HABA Assay
This protocol allows you to determine the degree of biotinylation of your protein, which is crucial for troubleshooting.
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (with free biotin removed)
-
Phosphate Buffered Saline (PBS)
-
Spectrophotometer or microplate reader capable of reading absorbance at 500 nm
Procedure:
-
Prepare HABA/Avidin Reagent: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Blank Measurement: Pipette 900 µL of the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm. This is your blank reading (A500_HABA/Avidin). For a microplate, use 180 µL.
-
Sample Measurement: Add 100 µL of your biotinylated protein sample to the cuvette (or 20 µL to the microplate well). Mix well.
-
Read Absorbance: After the solution has stabilized (usually within a few minutes), measure the absorbance at 500 nm again (A500_Sample).
-
Calculation: The concentration of biotin can be calculated using the Beer-Lambert law and the molar extinction coefficient of the HABA-avidin complex, as provided by the assay kit manufacturer.
Protocol 2: Troubleshooting a Pull-Down Assay for Steric Hindrance
This protocol outlines a systematic approach to identifying and resolving steric hindrance in a pull-down experiment.
Materials:
-
Biotinylated "bait" protein (with both short and long spacer arms for comparison)
-
Cell lysate containing the "prey" protein
-
Streptavidin-coated magnetic beads
-
Lysis buffer
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blot apparatus
Procedure:
-
Bead Preparation: Wash the streptavidin beads with wash buffer according to the manufacturer's protocol.
-
Bait Incubation: Incubate the washed beads with your biotinylated bait protein (separately for short and long spacer arm versions) for 1-2 hours at 4°C with gentle rotation.
-
Washing: Wash the beads three times with wash buffer to remove unbound bait protein.
-
Lysate Incubation: Add the cell lysate to the bait-bound beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads five times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins by adding elution buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against your prey protein. Compare the band intensity between the short and long spacer arm baits. A significantly stronger band with the long spacer arm bait suggests that steric hindrance was the issue.
Visualizations
The following diagrams illustrate key concepts and workflows related to steric hindrance in biotin-avidin binding.
References
- 1. Biotin PEG4 succinimidyl ester | AAT Bioquest [aatbio.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 8. pdf.dutscher.com [pdf.dutscher.com]
- 9. Biotin-PEG-NHS - Biopharma PEG [biochempeg.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. neb.com [neb.com]
- 13. researchgate.net [researchgate.net]
- 14. Effect of linkers on immobilization of scFvs with biotin-streptavidin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bosterbio.com [bosterbio.com]
- 16. Trouble Shooting your Western Blots - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 17. The influence of hapten spacer arm length on antibody response and immunoassay development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Fmoc-Lys(Biotin)-OH Solubility and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on dissolving and handling Fmoc-Lys(Biotin)-OH. Find answers to frequently asked questions, troubleshoot common solubility issues, and access detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended primary solvent for dissolving this compound?
A1: The recommended solvent for this compound is N-Methyl-2-pyrrolidone (NMP), as it generally provides better solubility than N,N-Dimethylformamide (DMF)[1]. A 0.1 M solution can be prepared in NMP, potentially with gentle heating to 40°C to aid dissolution[1].
Q2: Can I use DMF to dissolve this compound?
A2: Yes, DMF is a commonly used solvent in peptide synthesis and can be used for this compound. However, this derivative has lower solubility in DMF compared to NMP[1]. To improve solubility in DMF, the addition of Diisopropylethylamine (DIPEA) is effective. For instance, 75 mg of this compound can be dissolved in 1 ml of DMF containing 80 microliters of DIPEA[1]. This is particularly convenient when using coupling reagents like HBTU, HATU, or HCTU that also require DIPEA[1]. Some commercial preparations of this compound may contain up to 10% DMF to improve solubility[2][3].
Q3: Are there other effective solvents for this compound?
A3: Yes, besides NMP and DMF, Dimethyl sulfoxide (DMSO) is another viable solvent. It is possible to dissolve this compound in DMSO at a concentration of 50 mg/mL (84.07 mM), though sonication may be required to facilitate dissolution[4]. A mixture of Dichloromethane (DCM) and NMP in a 2:1 (v/v) ratio has also been successfully used[1].
Q4: Is it safe to heat the solvent to dissolve this compound?
A4: Gentle heating can be an effective method to aid in the dissolution of Fmoc-protected amino acids. For this compound in NMP, heating to 40°C is a recommended practice[1]. However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound.
Q5: How should I store this compound solutions?
A5: Stock solutions of this compound in a suitable solvent should be stored at low temperatures to maintain stability. For solutions in DMSO, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month[4]. Always allow the solution to come to room temperature before opening to minimize exposure to moisture[5].
Troubleshooting Guide: Addressing Solubility Issues
Issue: this compound is not dissolving or is dissolving very slowly.
This troubleshooting guide provides a systematic approach to resolving common solubility challenges encountered during your experiments.
Caption: Troubleshooting workflow for dissolving this compound.
Quantitative Data: Solvent Comparison
The following table summarizes the solubility of this compound in various solvents based on available data.
| Solvent System | Concentration | Conditions | Reference |
| NMP | 0.1 M | Heating to 40°C may be required. | [1] |
| DMF with DIPEA | 75 mg / 1 mL | Addition of 80 µL DIPEA. | [1] |
| DMSO | 50 mg/mL (84.07 mM) | Sonication may be necessary. | [4] |
| DCM / NMP | Not specified | 2:1 (v/v) mixture. | [1] |
Experimental Protocols
Protocol 1: Dissolving this compound in NMP
-
Weigh the desired amount of this compound in a clean, dry vial.
-
Add the calculated volume of high-purity NMP to achieve the target concentration (e.g., 0.1 M).
-
Vortex the mixture for 1-2 minutes.
-
If the compound has not fully dissolved, place the vial in a heating block or water bath set to 40°C.
-
Intermittently vortex the solution until it becomes clear.
-
Allow the solution to cool to room temperature before use in your synthesis protocol.
Protocol 2: Dissolving this compound in DMF with DIPEA
-
Weigh 75 mg of this compound into a suitable container.
-
Add 1 mL of peptide-synthesis-grade DMF.
-
Add 80 µL of DIPEA to the suspension.
-
Vortex the mixture until the solid is completely dissolved.
-
This solution is now ready for use, particularly with coupling agents that require a basic environment.
Logical Relationships in Solvent Selection
The choice of solvent for this compound depends on several factors, including the specific requirements of the synthetic step and the inherent properties of the solvent.
Caption: Key solvent choices for dissolving this compound.
References
Best practices for storage and handling of Fmoc-Lys(Biotin)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for the storage and handling of Fmoc-Lys(Biotin)-OH. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and reactivity of this compound. For long-term storage of the solid powder, a temperature of -20°C is recommended, which can preserve it for up to three years.[1][2] For shorter periods, storage at 4°C is acceptable for up to two years.[1] Once in solution, it should be stored at -20°C for up to one month or at -80°C for up to six months.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution after preparation.[1]
Q2: What solvents are suitable for dissolving this compound?
A2: this compound has limited solubility in commonly used peptide synthesis solvents. It is slightly soluble in water and dimethyl sulfoxide (DMSO).[3][4] N-Methyl-2-pyrrolidone (NMP) is a better solvent than N,N-Dimethylformamide (DMF).[5] To achieve a 0.1 M solution in NMP, gentle heating at 40°C may be necessary.[5] In DMSO, a concentration of 50 mg/mL can be achieved with the help of ultrasonication.[1] It's important to use freshly opened, hygroscopic DMSO for the best results.[1]
Q3: What is the primary application of this compound in research?
A3: this compound is primarily used as a building block in Fmoc solid-phase peptide synthesis (SPPS) to introduce a biotin label at a specific site within a peptide sequence.[6][7] These biotinylated peptides are valuable probes in various biological assays, including immunoassays, histochemistry, affinity purification, and receptor localization studies. The strong and specific interaction between biotin and avidin or streptavidin allows for sensitive detection and purification.[5][7]
Troubleshooting Guide
Issue 1: Poor solubility of this compound in DMF during coupling.
-
Question: I am having difficulty dissolving this compound in DMF for my coupling reaction. What can I do?
-
Answer: This is a common issue due to the low solubility of this compound in DMF.[5] Here are a few solutions:
-
Use a co-solvent: NMP has better solubility for this compound and can be used as an alternative to DMF.[5] A 2:1 (v/v) mixture of Dichloromethane (DCM) and NMP has also been successfully used.[5]
-
Add a base: The addition of Diisopropylethylamine (DIPEA) can significantly improve solubility. For example, 75 mg of this compound can be dissolved in 1 ml of DMF containing 80 microliters of DIPEA.[5] This is particularly compatible with coupling reagents like HBTU, HATU, or HCTU that already use DIPEA.[5]
-
Gentle heating: Warming the solution to 40°C can help dissolve the compound, especially when using NMP.[5] In some cases, warming biotin in DMF at 60°C has been shown to be effective, and it remains dissolved after cooling to room temperature.[8]
-
Issue 2: Incomplete coupling of this compound to the peptide resin.
-
Question: My peptide synthesis is showing a low coupling efficiency for the this compound residue. How can I improve this?
-
Answer: Incomplete coupling can result from several factors, including solubility issues and steric hindrance.
-
Ensure complete dissolution: First, make sure the this compound is fully dissolved using the methods described above before adding it to the resin.
-
Use appropriate activation: Standard coupling reagents like HBTU/HOBt/DIEA are generally effective.[9] For difficult couplings, more potent activators like HATU or PyBOP may be beneficial.[10]
-
Increase reaction time and equivalents: Extending the coupling time (e.g., overnight) and using a higher molar excess of the amino acid and coupling reagents can help drive the reaction to completion.[9]
-
Alternative Strategy: If direct coupling remains problematic, consider an alternative approach. Synthesize the peptide using Fmoc-Lys(Dde)-OH. After assembling the peptide chain, the Dde protecting group can be selectively removed with 2% hydrazine in DMF, followed by coupling of biotin to the now-free lysine side chain.[9][11]
-
Issue 3: Unexpected side reactions or modifications during synthesis.
-
Question: I am observing unexpected masses in my final product after incorporating this compound. What could be the cause?
-
Answer: Unwanted side reactions can occur, but proper handling and synthesis strategy can minimize them.
-
Protecting Group Stability: The Fmoc group is labile to basic conditions. Ensure that the deprotection steps using piperidine are not excessively long, which could lead to side reactions. The biotin moiety itself is generally stable under standard Fmoc-SPPS conditions.[10]
-
Final Cleavage: During the final cleavage from the resin with strong acids like Trifluoroacetic acid (TFA), ensure that appropriate scavengers are used to prevent modification of sensitive residues.
-
Purity of Reagents: Verify the purity of your this compound and other synthesis reagents. Impurities can lead to the incorporation of incorrect building blocks or other modifications. A purity of ≥99% is recommended for peptide synthesis.[12]
-
Data Summary Tables
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Citations |
| Solid Powder | -20°C | Up to 3 years | [1][2] |
| Solid Powder | 4°C | Up to 2 years | [1] |
| In Solvent | -20°C | Up to 1 month | [1] |
| In Solvent | -80°C | Up to 6 months | [1] |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Concentration | Conditions | Citations |
| DMF | Low solubility | - | [5] |
| DMF + DIPEA | 75 mg/mL | With 80 µL DIPEA per mL DMF | [5] |
| NMP | 0.1 M | Requires heating to 40°C | [5] |
| DMSO | 50 mg/mL | Requires ultrasonication | [1] |
| DCM/NMP (2:1, v/v) | Soluble | - | [5] |
| Water | Slightly soluble | - | [3][4] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.
-
Activation and Coupling:
-
In a separate vessel, dissolve 3 equivalents of this compound in NMP (can be gently warmed to 40°C to aid dissolution).
-
Add 3 equivalents of a coupling agent (e.g., HBTU) and 6 equivalents of a base (e.g., DIPEA) to the amino acid solution.
-
Allow the activation to proceed for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
-
Washing: Wash the resin with DMF, followed by DCM, and then DMF again to remove excess reagents.
-
Confirmation of Coupling: Perform a Kaiser test or other qualitative test to ensure the coupling reaction is complete. If the test is positive (indicating free amines), a second coupling may be necessary.
Protocol 2: Alternative Post-Synthesis Biotinylation using Fmoc-Lys(Dde)-OH
-
Peptide Synthesis: Synthesize the peptide on a solid support using standard Fmoc-SPPS, incorporating Fmoc-Lys(Dde)-OH at the desired biotinylation site.
-
Selective Dde Deprotection: After completing the peptide sequence assembly, wash the resin with DMF. Treat the resin with 2% hydrazine in DMF (2 x 5 minutes) to remove the Dde protecting group from the lysine side chain.[9]
-
Washing: Wash the resin thoroughly with DMF to remove residual hydrazine.
-
Biotin Coupling:
-
Final Steps: Wash the resin with DMF:DMSO, followed by DCM:methanol.[9] Dry the resin and proceed with the final cleavage and deprotection of the peptide from the resin.
Visualizations
Caption: Standard experimental workflow for incorporating this compound in SPPS.
Caption: A logical diagram for troubleshooting common coupling issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 146987-10-2 | BroadPharm [broadpharm.com]
- 3. This compound | 146987-10-2 [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. peptide.com [peptide.com]
- 6. This compound | AAT Bioquest [aatbio.com]
- 7. chempep.com [chempep.com]
- 8. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 9. lifetein.com [lifetein.com]
- 10. Content Not Available [sigmaaldrich.com]
- 11. Strategies for the synthesis of labeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
Validation & Comparative
A Researcher's Guide to Confirming Biotin Incorporation: Mass Spectrometry vs. Alternative Methods
For researchers in drug development and molecular biology, the successful conjugation of biotin to a target molecule is a critical first step in a multitude of applications, from affinity purification to cellular localization studies. Verifying this incorporation is paramount to the validity of downstream experiments. This guide provides an objective comparison of mass spectrometry—the gold standard for this validation—with other common techniques, supported by experimental data and detailed protocols.
Methodology Comparison: A Quantitative Overview
The choice of method for confirming biotin incorporation often depends on the specific experimental needs, including the level of detail required, the available equipment, and the desired throughput. Below is a summary of the performance of mass spectrometry against common alternative methods.
| Feature | Mass Spectrometry (e.g., ESI-MS) | Western Blot / Dot Blot | Gel-Shift Assay | HABA Assay |
| Principle | Measures the mass increase of the target molecule due to biotin conjugation. | Detects biotinylated molecules using enzyme-conjugated streptavidin. | Observes the change in electrophoretic mobility upon streptavidin binding. | A colorimetric assay measuring the displacement of HABA from avidin by biotin. |
| Specificity | Very High | High | Moderate | Low |
| Sensitivity | High (fmol to pmol range) | High (pg to ng range) | Low (µg range) | Moderate (nmol range) |
| Quantitative | Yes (can determine stoichiometry) | Semi-quantitative | No | Yes (measures total biotin) |
| Site of Modification | Yes (with MS/MS) | No | No | No |
| Throughput | Moderate to High | High | Low | High |
| Expertise Required | High | Moderate | Low | Low |
Experimental Workflows and Principles
Visualizing the workflow for biotinylation and its subsequent confirmation is crucial for understanding the experimental process. The following diagram illustrates a typical workflow leading to mass spectrometry analysis.
Caption: A generalized workflow for biotinylation and confirmation.
The principle behind mass spectrometry-based confirmation lies in the precise measurement of the mass-to-charge ratio of the molecule. The addition of a biotin molecule results in a predictable mass shift.
A Comparative Guide to the HPLC Analysis of Biotinylated vs. Non-Biotinylated Peptides
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of peptides in biochemical and pharmaceutical research.[1][2] When peptides are modified, for instance through biotinylation—a common strategy for labeling and affinity purification—their physicochemical properties are altered, which in turn significantly impacts their behavior during HPLC separation.[3][4][5] This guide provides an objective comparison of the HPLC analysis of biotinylated versus non-biotinylated peptides, supported by experimental data and detailed protocols.
The Impact of Biotinylation on Peptide Characteristics
Biotinylation involves the covalent attachment of a biotin molecule to a peptide, typically at primary amines such as the N-terminus or the side chain of lysine residues.[3][6] This modification introduces distinct changes to the peptide's properties that directly influence its interaction with the HPLC stationary phase.
-
Increased Hydrophobicity : The biotin tag is a relatively hydrophobic moiety. Its addition to a peptide increases the overall hydrophobicity of the molecule. In Reversed-Phase HPLC (RP-HPLC), the most common mode for peptide analysis, separation is based on hydrophobic interactions.[2][7] Consequently, more hydrophobic molecules interact more strongly with the non-polar stationary phase.[3][8]
-
Charge State Reduction : The biotinylation reaction at a primary amine forms a stable amide bond. This conversion of a basic amine group to a less basic amide can reduce the peptide's overall positive charge, particularly at acidic pH where amines would typically be protonated.[3][6] This alteration in charge can affect both chromatographic behavior and detection by mass spectrometry.[3][4][6]
Comparative HPLC Performance
The changes in hydrophobicity and charge lead to predictable differences in HPLC analysis between biotinylated and non-biotinylated peptides.
Retention Time
The most significant difference observed in RP-HPLC is the retention time. Due to their increased hydrophobicity, biotinylated peptides are retained more strongly by the non-polar stationary phase (e.g., C18). This results in a noticeable shift to a longer retention time compared to their unmodified counterparts under identical chromatographic conditions.[3][8]
Table 1: Comparison of HPLC Retention Times for a Histone H4-derived Peptide
| Peptide Type | Sequence | Retention Time (minutes) |
| Non-Biotinylated | GGKGLGKGGA | 6.0[8] |
| Biotinylated | GGKGLGK(bio)GGA | 9.5[8] |
Data sourced from a study on histone H4 biotinylation, demonstrating a clear shift in elution time post-modification.[8]
Chromatographic Method Optimization
The substantial increase in hydrophobicity for biotinylated peptides often necessitates adjustments to the HPLC method to achieve optimal separation.
-
Gradient Elution : Standard peptide analyses typically employ a gradient elution, where the concentration of the organic solvent (e.g., acetonitrile) in the mobile phase is gradually increased.[1][9] For biotinylated peptides, a shallower gradient, particularly at higher concentrations of the organic solvent, may be required to ensure adequate resolution from other components.[3][4]
-
Mobile Phase : The choice of mobile phase, including pH and ion-pairing agents like trifluoroacetic acid (TFA), is critical.[10][11][12] While standard conditions (e.g., water/acetonitrile with 0.1% TFA) are often a good starting point, the pH can influence the charge state of both the peptide and any residual silanols on the stationary phase, affecting retention and peak shape.[10][12]
Table 2: Key Differences in HPLC Analysis
| Parameter | Non-Biotinylated Peptides | Biotinylated Peptides | Rationale |
| Primary Interaction | Governed by the native peptide sequence's hydrophobicity. | Significantly increased hydrophobicity due to the biotin tag.[3][4] | Biotin is a hydrophobic molecule that dominates the interaction with the stationary phase. |
| Retention Time (RP-HPLC) | Shorter | Longer[8] | Increased hydrophobic interaction leads to stronger retention on the column.[3][8] |
| Charge State (ESI-MS) | Higher positive charge (protonated amines). | Reduced positive charge.[3][6] | Biotinylation converts basic primary amines into less basic amides.[6] |
| Gradient Optimization | Standard gradients are often sufficient. | May require shallower gradients at higher organic concentrations.[3][4] | To ensure proper elution and separation of the more hydrophobic species. |
Experimental Protocols
Below is a generalized protocol for the comparative analysis of biotinylated and non-biotinylated peptides using RP-HPLC.
Sample Preparation
The goal of sample preparation is to ensure the peptide is fully dissolved and free of particulates that could damage the HPLC column.[1][13]
-
Dissolution : Dissolve the peptide (biotinylated or non-biotinylated) in a suitable solvent. For many peptides, this can be the initial mobile phase condition (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).[1][10] For highly hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF may be used for initial solubilization, followed by dilution.[14]
-
Concentration : Aim for a final concentration of approximately 0.5-1.0 mg/mL.
-
Filtration : Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any insoluble particles before injection.[1]
HPLC Methodology
-
HPLC System : Any standard HPLC or UHPLC system equipped with a UV detector or mass spectrometer.
-
Column : A C18 reversed-phase column is the most common choice for peptide analysis. A column with a pore size of 100 Å or greater is recommended for peptides.
-
Mobile Phase Preparation :
-
Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B : 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.[10]
-
Degas both mobile phases thoroughly before use.
-
-
Chromatographic Conditions :
-
Flow Rate : 1.0 mL/min for a standard 4.6 mm ID analytical column.
-
Detection : UV absorbance at 215-220 nm (for the peptide backbone).
-
Column Temperature : 30-40 °C to ensure reproducible retention times.
-
Injection Volume : 10-20 µL.
-
-
Gradient Program :
-
Initial Gradient (for both peptide types) :
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B (linear gradient)
-
35-37 min: 65% to 95% B (wash)
-
37-40 min: 95% B (hold)
-
40-42 min: 95% to 5% B (return to initial)
-
42-50 min: 5% B (re-equilibration)
-
-
Optimized Gradient (for biotinylated peptides) : If resolution is poor, a shallower gradient may be necessary. For example, extending the linear gradient portion from 30 minutes to 60 minutes (e.g., a slope of 1% B per minute) can improve separation.[3][9]
-
Visualizing the Process
Workflow for Peptide HPLC Analysis
References
- 1. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 2. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 12. biotage.com [biotage.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. biotage.com [biotage.com]
A Researcher's Guide to Confirming Protein Biotinylation: A Comparative Analysis
For researchers in drug development and various scientific fields, the confirmation of successful protein biotinylation is a critical step in numerous applications, from immunoassays to protein purification. This guide provides an objective comparison of common methods used to verify protein biotinylation, with a focus on the SDS-PAGE gel shift assay and its alternatives. Experimental data and detailed protocols are provided to assist in selecting the most suitable technique for your research needs.
Comparison of Protein Biotinylation Confirmation Methods
Choosing the right method for confirming protein biotinylation depends on several factors, including the required sensitivity, throughput, available equipment, and budget. The following table summarizes the key characteristics of common techniques.
| Feature | SDS-PAGE Gel Shift Assay | Streptavidin-HRP Blot (Western Blot) | Fluorescent Streptavidin Gel Stain | Mass Spectrometry | HABA Assay | Dot Blot |
| Principle | Mobility shift of biotinylated protein upon binding to streptavidin. | Detection of biotinylated proteins on a membrane using streptavidin-HRP conjugate. | In-gel detection of biotinylated proteins using a fluorescently labeled streptavidin. | Identification and characterization of biotinylated peptides by mass-to-charge ratio. | Colorimetric assay based on the displacement of HABA from avidin by biotin. | Direct detection of biotinylated proteins spotted on a membrane. |
| Sensitivity | Moderate (ng to µg range) | High (pg to ng range) | High (ng range) | Very High (fmol to amol range) | Low (µM range) | Moderate (ng range) |
| Quantitative | Semi-quantitative | Semi-quantitative to Quantitative | Semi-quantitative | Quantitative | Quantitative | Semi-quantitative |
| Throughput | Low to Moderate | Moderate | Moderate | Low to High (instrument dependent) | High | High |
| Time Required | 4-6 hours | 6-8 hours | 3-5 hours | Variable (hours to days) | < 1 hour | 2-3 hours |
| Cost | Low | Moderate | Moderate | High | Low | Low |
| Specialized Equipment | Standard electrophoresis and imaging equipment | Western blot transfer and detection equipment | Gel imaging system with fluorescence capabilities | Mass spectrometer | Spectrophotometer or plate reader | Membrane and detection reagents |
| Provides Molecular Weight Information | Yes | Yes | Yes | Yes | No | No |
Experimental Protocols
SDS-PAGE Gel Shift Assay to Confirm Protein Biotinylation
This method relies on the principle that binding of streptavidin to a biotinylated protein will cause a significant increase in its molecular weight, resulting in a retarded migration or "shift" on an SDS-PAGE gel.
Materials:
-
Biotinylated protein sample
-
Non-biotinylated protein control
-
Streptavidin
-
SDS-PAGE gels
-
Running buffer (e.g., Tris-Glycine-SDS)
-
Sample loading buffer (e.g., Laemmli buffer)
-
Coomassie Brilliant Blue or other protein stain
-
Gel imaging system
Protocol:
-
Sample Preparation:
-
In two separate microcentrifuge tubes, prepare the following reactions:
-
Test Sample: Mix your biotinylated protein with streptavidin in a 1:1 or 1:2 molar ratio (protein:streptavidin).
-
Control: Mix the same amount of non-biotinylated protein with streptavidin.
-
-
Incubate the reactions at room temperature for 15-30 minutes to allow for complex formation.
-
-
SDS-PAGE:
-
Add an equal volume of 2X sample loading buffer to each reaction tube. Crucially, do not heat the samples , as this can disrupt the biotin-streptavidin interaction.
-
Load the samples onto an SDS-PAGE gel. Include lanes for the biotinylated protein alone, non-biotinylated protein alone, and streptavidin alone as additional controls.
-
Run the gel according to standard procedures until the dye front reaches the bottom.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue for 1-2 hours.
-
Destain the gel until the protein bands are clearly visible against a clear background.
-
Image the gel using a gel documentation system.
-
-
Data Analysis:
-
Compare the migration of the protein in the test sample lane to the control lanes. A band shift (a band of higher molecular weight) in the test sample lane compared to the biotinylated protein alone indicates successful biotinylation. The non-biotinylated protein control should not show a significant shift.
-
Alternative Methods for Biotinylation Confirmation
Streptavidin-HRP Blot (Western Blot)
This technique offers higher sensitivity than the SDS-PAGE gel shift assay and is a widely used alternative. It involves separating the protein sample by SDS-PAGE, transferring the proteins to a membrane, and then probing with a streptavidin-horseradish peroxidase (HRP) conjugate for chemiluminescent detection.
Materials:
-
Biotinylated protein sample
-
Non-biotinylated protein control
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Streptavidin-HRP conjugate
-
Wash buffer (e.g., TBST)
-
Chemiluminescent HRP substrate
-
Imaging system (e.g., CCD camera or film)
Protocol:
-
SDS-PAGE and Transfer:
-
Separate the biotinylated and non-biotinylated protein samples on an SDS-PAGE gel.
-
Transfer the proteins from the gel to a nitrocellulose or PVDF membrane using a standard Western blot transfer protocol.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific binding.
-
-
Streptavidin-HRP Incubation:
-
Incubate the membrane with streptavidin-HRP conjugate diluted in blocking buffer (typically 1:1000 to 1:20,000) for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with wash buffer to remove unbound streptavidin-HRP.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent HRP substrate according to the manufacturer's instructions.
-
Capture the signal using a CCD camera-based imager or by exposing the membrane to X-ray film.
-
-
Data Analysis:
-
A band corresponding to the molecular weight of the biotinylated protein will be visible in the test sample lane. The non-biotinylated control should not produce a signal.
-
Fluorescent Streptavidin Gel Stain
This method is a variation of the gel-based assay that uses a fluorescently labeled streptavidin for in-gel detection, eliminating the need for protein staining or Western blotting.
Principle: Similar to the gel shift assay, biotinylated proteins are incubated with a fluorescently tagged streptavidin. The complex is then resolved on an SDS-PAGE gel, and the fluorescent signal is directly visualized in the gel using an appropriate imaging system. This method can be faster than traditional staining or blotting techniques.
Mass Spectrometry
For a definitive and highly sensitive confirmation of biotinylation, mass spectrometry (MS) is the gold standard.
Principle: The biotinylated protein is typically digested into smaller peptides, which are then analyzed by a mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides. The presence of biotin adds a specific mass to the modified peptide, allowing for its unambiguous identification. MS can also pinpoint the exact site of biotinylation on the protein. While highly accurate and quantitative, this method requires specialized equipment and expertise.
HABA Assay
The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method for quantifying the amount of biotin in a sample.
Principle: HABA binds to avidin, producing a colored complex with a characteristic absorbance. When a biotin-containing sample is added, the biotin displaces the HABA from the avidin, causing a decrease in absorbance that is proportional to the amount of biotin in the sample. This assay is simple and rapid but has lower sensitivity compared to other methods and is susceptible to interference from other substances.
Dot Blot
A dot blot is a simple and rapid qualitative or semi-quantitative method for detecting the presence of biotinylated proteins.
Principle: The protein sample is directly spotted onto a membrane (nitrocellulose or PVDF). The membrane is then blocked and probed with streptavidin-HRP, followed by chemiluminescent detection, similar to a Western blot but without the electrophoresis step. This method is high-throughput and requires minimal sample preparation but does not provide information about the molecular weight of the protein.
A Head-to-Head Comparison of Biotinylation Reagents: Fmoc-Lys(Biotin)-OH vs. NHS-Biotin
For researchers, scientists, and drug development professionals, the covalent attachment of biotin to peptides and proteins is a cornerstone technique for detection, purification, and interaction studies. The choice of biotinylation reagent is critical and depends on the specific application, the nature of the target molecule, and the desired degree of labeling control. This guide provides an objective comparison of two widely used biotinylation reagents: Fmoc-Lys(Biotin)-OH and NHS-biotin, supported by experimental data and detailed protocols to aid in reagent selection.
Executive Summary
This compound is a specialized amino acid derivative designed for the site-specific incorporation of biotin into peptides during solid-phase peptide synthesis (SPPS). This method offers precise control over the location of the biotin moiety within the peptide sequence. In contrast, NHS-biotin is a more general, amine-reactive compound that labels existing proteins and other biomolecules at accessible primary amines, primarily the ε-amino groups of lysine residues and the N-terminus. This typically results in multiple biotin labels per molecule at various locations. The choice between these two reagents hinges on the need for site-specificity versus the convenience of labeling a pre-synthesized molecule.
Data Presentation: A Comparative Overview
The following table summarizes the key characteristics and performance aspects of this compound and NHS-biotin.
| Feature | This compound | NHS-biotin |
| Application | Site-specific biotinylation of synthetic peptides | General biotinylation of proteins, antibodies, and other molecules with primary amines |
| Mechanism of Action | Incorporated into the peptide backbone during Fmoc-SPPS | NHS ester reacts with primary amines to form stable amide bonds[1][2] |
| Specificity | High (site-specific incorporation)[3][4] | Low (reacts with multiple accessible lysines and the N-terminus) |
| Typical Substrate | Growing peptide chain on a solid support | Purified proteins, antibodies, peptides in solution |
| Reaction pH | Standard Fmoc-SPPS coupling conditions | Optimal at pH 7-9[2] |
| Solubility | Low in DMF, soluble in NMP, DMF/DIPEA, or DCM/NMP mixtures[5] | Insoluble in water; requires dissolution in DMSO or DMF[1][6] |
| Control over Labeling | Precise control over stoichiometry (typically 1 biotin per peptide) | Stoichiometry is controlled by the molar ratio of reagent to protein and can be variable |
| Homogeneity of Product | Homogeneous | Heterogeneous population of labeled molecules |
| Stability of Conjugate | Stable amide bond within the peptide backbone | Stable amide bond; however, the biotin-protein bond can be susceptible to hydrolysis in plasma[7] |
Experimental Protocols
To provide a practical comparison, detailed methodologies for biotinylating a target molecule with each reagent and for quantifying the extent of biotinylation are provided below.
Protocol 1: Site-Specific Biotinylation of a Peptide using this compound
This protocol describes the incorporation of this compound into a peptide using a standard manual Fmoc solid-phase peptide synthesizer.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-amino acids
-
This compound
-
Coupling reagents (e.g., HBTU, HOBt, DIEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
DMF (Peptide synthesis grade)
-
DCM (Dichloromethane)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Couple the desired Fmoc-amino acids sequentially to the growing peptide chain using a 4-fold molar excess of the Fmoc-amino acid, HBTU, HOBt, and a 6-fold molar excess of DIEA in DMF. Monitor the coupling reaction for completion (e.g., using a Kaiser test).
-
Incorporation of this compound: At the desired position in the peptide sequence, use this compound as the amino acid for the coupling step. Due to its potentially lower solubility, ensure it is fully dissolved, possibly with gentle warming or in a suitable solvent mixture.[5]
-
Repeat Deprotection and Coupling: Continue the cycle of deprotection and coupling for the remaining amino acids in the sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Wash the resin with DCM and dry. Cleave the peptide from the resin and remove side-chain protecting groups by treating with the cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the biotinylated peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry.[3][6]
Protocol 2: Non-Specific Biotinylation of a Protein with NHS-Biotin
This protocol outlines the general procedure for biotinylating a protein in solution using NHS-biotin.[8]
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-biotin
-
Anhydrous DMF or DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl or glycine, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines, perform a buffer exchange.
-
Prepare NHS-Biotin Stock Solution: Immediately before use, dissolve NHS-biotin in DMF or DMSO to a concentration of 10-20 mg/mL.[1]
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-biotin stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for the desired level of biotinylation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
Quench Reaction: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-biotin. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin and byproducts using a desalting column or dialysis equilibrated with a suitable storage buffer.[8]
Protocol 3: Quantification of Biotin Incorporation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the amount of biotin incorporated onto a protein or peptide.[9][10]
Materials:
-
HABA/Avidin solution
-
Biotinylated protein/peptide sample (with free biotin removed)
-
Spectrophotometer or plate reader capable of measuring absorbance at 500 nm
Procedure:
-
Prepare HABA/Avidin Reagent: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Measure Baseline Absorbance: Add the HABA/Avidin solution to a cuvette or microplate well and measure the absorbance at 500 nm (A500_initial).
-
Add Biotinylated Sample: Add a known volume of the biotinylated protein/peptide solution to the HABA/Avidin solution and mix well.
-
Measure Final Absorbance: After a brief incubation, measure the absorbance at 500 nm again (A500_final). The absorbance will decrease as biotin displaces HABA from avidin.
-
Calculate Biotin Concentration: The change in absorbance is proportional to the amount of biotin in the sample. The concentration of biotin can be calculated using the following formula:
Moles of biotin = (ΔA500) / (ε_HABA-Avidin)
Where ΔA500 = A500_initial - A500_final and ε_HABA-Avidin is the molar extinction coefficient of the HABA-avidin complex at 500 nm (typically ~34,000 M⁻¹cm⁻¹).
-
Determine Molar Substitution Ratio (MSR): The MSR (moles of biotin per mole of protein/peptide) can be calculated by dividing the moles of biotin by the moles of protein/peptide added to the assay.
Mandatory Visualization
The following diagrams illustrate the chemical reactions and a typical experimental workflow where these biotinylation reagents are employed.
References
- 1. Biotin Proximity Labeling for Protein-Protein Interaction Discovery: The BioID Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct Detection of Biotinylated Proteins by Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 3. Mass spectrometric detection of biotinylated peptides captured by avidin functional affinity electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signature Fragment Ions of Biotinylated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Instability of the biotin-protein bond in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. proteochem.com [proteochem.com]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. info.gbiosciences.com [info.gbiosciences.com]
A Researcher's Guide to Purity Assessment of Crude Biotinylated Peptides by HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step that directly impacts experimental reproducibility and the safety and efficacy of potential therapeutics. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of crude biotinylated peptides, supported by experimental data and detailed protocols.
The process of solid-phase peptide synthesis (SPPS), while efficient, can result in a variety of impurities, including truncated sequences, deletion products, and by-products from side reactions.[1] For biotinylated peptides, the complexity of the crude product is further increased. Therefore, robust analytical methods are essential to accurately characterize and quantify the target peptide and its impurities.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Peptide Purity Analysis
Reverse-phase HPLC (RP-HPLC) is the most widely used method for analyzing the purity of synthetic peptides due to its high resolution and the volatility of its mobile phases, which simplifies sample recovery.[2] The technique separates peptides based on their hydrophobicity, with more hydrophobic peptides interacting more strongly with the non-polar stationary phase and eluting later.[2]
Impact of Biotinylation on HPLC Analysis
The addition of a biotin molecule to a peptide increases its hydrophobicity, leading to a longer retention time in RP-HPLC compared to its non-biotinylated counterpart. This shift in retention time can be a useful indicator of successful biotinylation. For example, a study demonstrated that a non-biotinylated histone H4-derived peptide eluted at 6.0 minutes, while its biotinylated versions eluted significantly later, at 9.5 minutes. This is consistent with the decreased polarity of the biotinylated peptides.
Typical Impurities in Crude Biotinylated Peptides
Crude synthetic peptides can contain a variety of impurities. In the case of biotinylated peptides, these can include:
-
Non-biotinylated target peptide: The desired peptide sequence without the biotin modification.
-
Truncated and deletion sequences: Shorter peptide chains resulting from incomplete amino acid coupling during synthesis.[3]
-
Incompletely deprotected peptides: Peptides that still have protecting groups attached to amino acid side chains.[3]
-
Side-reaction products: Modifications to the peptide sequence that can occur during synthesis or cleavage from the solid support.[1]
-
Excess biotinylating reagent and its by-products: Residual reagents from the biotinylation step.
HPLC is highly effective at separating these various impurities from the desired biotinylated peptide, allowing for accurate purity assessment.
Experimental Protocol: Purity Assessment of Crude Biotinylated Peptides by Analytical RP-HPLC
This protocol outlines a general procedure for the analytical RP-HPLC of crude biotinylated peptides. Optimization of the gradient and other parameters may be necessary depending on the specific characteristics of the peptide.
1. Sample Preparation:
-
Dissolve the crude biotinylated peptide in an appropriate solvent, typically 0.1% trifluoroacetic acid (TFA) in water or acetonitrile.
-
Centrifuge the sample to pellet any insoluble material.
-
Filter the supernatant through a 0.22 µm or 0.45 µm filter before injection to prevent column blockage.
2. HPLC System and Column:
-
System: A standard HPLC or UHPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column is typically used for peptide analysis. Common dimensions are 4.6 mm x 250 mm with 5 µm particles and a 100 Å pore size.
3. Mobile Phases:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.[4]
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[4]
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30–45°C, depending on peptide stability.
-
Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like Trp and Tyr).
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20-30 minutes is a good starting point. The gradient should be optimized based on the hydrophobicity of the biotinylated peptide.[4]
5. Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of the biotinylated peptide using the following formula:
-
Percent Purity = (Area of the main peak / Total area of all peaks) x 100.
-
Comparison of HPLC with Alternative Methods
While HPLC is a powerful tool, other techniques can also be employed for the analysis of biotinylated peptides. The choice of method often depends on the specific analytical need, such as whether the goal is quantification, identification of impurities, or both.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| RP-HPLC-UV | Separation based on hydrophobicity, detection by UV absorbance.[5] | - High resolution and reproducibility. - Robust and cost-effective for routine analysis.[6] - Can detect impurities down to 0.1%.[6] | - Limited structural information.[6] - Co-elution of impurities can lead to inaccurate quantification. | Routine purity checks and quantification of the main peptide and known impurities. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Combines the separation power of HPLC with the mass identification capabilities of MS.[7] | - Provides molecular weight and structural information for impurity identification.[7] - High sensitivity and specificity.[8] - Can distinguish between co-eluting compounds.[7] | - Higher cost and complexity compared to HPLC-UV.[6] - Ion suppression effects from TFA can reduce sensitivity.[9] | Comprehensive impurity profiling, identification of unknown impurities, and confirmation of peptide identity. |
| Capillary Electrophoresis (CE) | Separation based on the charge-to-size ratio of molecules in an electric field. | - High separation efficiency. - Requires very small sample volumes. | - Lower loading capacity compared to HPLC. - Can be less robust for complex crude samples. | Analysis of charged peptide species and as a complementary technique to HPLC.[10] |
A study comparing a direct mass spectrometry-based method (DiDBiT) with conventional LC-MS methods for identifying biotinylated proteins highlighted the enhanced detection capabilities of MS. The DiDBiT strategy identified 3,777 biotinylated peptides, whereas conventional methods identified only 6 to 20.[11] This demonstrates the power of MS in specifically identifying biotinylated species within a complex mixture.
Conclusion
The purity assessment of crude biotinylated peptides is crucial for reliable research and development. RP-HPLC with UV detection stands out as a robust and cost-effective method for routine purity analysis and quantification. For a more comprehensive understanding of the impurity profile, especially for identifying unknown species, the combination of HPLC with mass spectrometry (LC-MS) is the preferred approach. The choice of the analytical method should be guided by the specific requirements of the study, balancing the need for detailed characterization with considerations of cost and throughput. By employing the appropriate analytical strategies, researchers can ensure the quality and consistency of their biotinylated peptides, leading to more reliable and reproducible scientific outcomes.
References
- 1. hplc.eu [hplc.eu]
- 2. benchchem.com [benchchem.com]
- 3. almacgroup.com [almacgroup.com]
- 4. benchchem.com [benchchem.com]
- 5. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Peptide Validation with HPLC & MS - Creative Peptides [creative-peptides.com]
- 9. agilent.com [agilent.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting the Optimal Lysine Side-Chain Protecting Group for Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high-purity peptides. This is particularly critical for trifunctional amino acids like lysine, where the ε-amino group requires robust protection to prevent side reactions and allow for selective, on-resin modifications.
This guide provides a comprehensive comparison of commonly used side-chain protecting groups for lysine in Fmoc-based SPPS. We delve into their chemical properties, deprotection kinetics, stability, and impact on final peptide purity, supported by experimental data to inform the selection of the most suitable protecting group for your specific application.
Introduction to Orthogonal Protection in SPPS
Solid-phase peptide synthesis relies on the principle of orthogonal protection, where different protecting groups can be selectively removed under distinct chemical conditions without affecting others.[1] This strategy is fundamental for the synthesis of complex peptides, including those with branched structures, cyclizations, or post-translational modifications, where the lysine side chain is a frequent site of manipulation.[2]
The ideal lysine side-chain protecting group should be stable to the repetitive basic conditions used for Nα-Fmoc group removal (typically 20% piperidine in DMF) and yet be readily cleavable under conditions that do not degrade the peptide or the solid support.[3]
Comparative Analysis of Lysine Protecting Groups
The choice of a lysine protecting group is dictated by the overall synthetic strategy, including the desired on-resin modifications and the sensitivity of the peptide sequence. The following sections provide a detailed comparison of the most widely used protecting groups.
Chemical Structures
Below are the chemical structures of the commonly employed side-chain protecting groups for lysine.
subgraph "cluster_Boc" { label="tert-Butoxycarbonyl (Boc)"; style="rounded"; bgcolor="#F1F3F4"; Boc [image="https://www.chem.ucla.edu/~harding/IGOC/B/boc01.png", label=""]; }
subgraph "cluster_Dde" { label="1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde)"; style="rounded"; bgcolor="#F1F3F4"; Dde [image="https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/images/802/851/851004_1_1_480.jpg", label=""]; }
subgraph "cluster_ivDde" { label="1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde)"; style="rounded"; bgcolor="#F1F3F4"; ivDde [image="https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/images/833/852/852035_1_1_480.jpg", label=""]; }
subgraph "cluster_Mtt" { label="4-Methyltrityl (Mtt)"; style="rounded"; bgcolor="#F1F3F4"; Mtt [image="https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/images/822/852/852027_1_1_480.jpg", label=""]; }
subgraph "cluster_Alloc" { label="Allyloxycarbonyl (Alloc)"; style="rounded"; bgcolor="#F1F3F4"; Alloc [image="https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/images/802/851/851006_1_1_480.jpg", label=""]; } }
Caption: Chemical structures of common Lysine side-chain protecting groups.Data Presentation: Performance Comparison
The following tables summarize the key performance indicators for each protecting group based on available literature. It is important to note that direct head-to-head quantitative comparisons under identical conditions are limited, and performance can be sequence-dependent.
Table 1: Stability and Deprotection Conditions
| Protecting Group | Stability to 20% Piperidine/DMF | Deprotection Reagent(s) | Typical Deprotection Conditions | Orthogonality to Fmoc/tBu Strategy |
| Boc | High | Strong Acid (e.g., TFA) | 50-100% TFA in DCM | No (cleaved during final peptide cleavage) |
| Dde | Moderate (risk of migration)[4] | Hydrazine or Hydroxylamine | 2% Hydrazine in DMF (multiple short treatments) or 10% Hydroxylamine HCl, 5% Imidazole in NMP (30-60 min) | Yes (with Hydroxylamine) |
| ivDde | High | Hydrazine | 2-10% Hydrazine in DMF | Yes |
| Mtt | High | Mild Acid (e.g., TFA, HFIP) | 1% TFA in DCM (multiple short treatments) or 20-30% HFIP in DCM | Yes |
| Alloc | High | Palladium(0) catalyst and scavenger | Pd(PPh₃)₄ and PhSiH₃ in DCM | Yes |
Table 2: Performance Characteristics
| Protecting Group | Deprotection Monitoring | Potential Side Reactions | Key Advantages | Key Disadvantages |
| Boc | Not applicable for selective removal | N-alkylation (minor) | Cost-effective, standard for final deprotection | Not suitable for on-resin side-chain modification |
| Dde | Not easily monitored by color change | Migration to other free amines[4] | Mild, orthogonal deprotection | Potential for side-chain to side-chain transfer |
| ivDde | Not easily monitored by color change | Slower removal than Dde | More stable than Dde, less prone to migration | Can be difficult to remove in some sequences |
| Mtt | Appearance of a yellow color from the Mtt cation | Premature cleavage of other acid-labile groups if not optimized | Mild acidic removal, easy to monitor | Requires careful optimization of deprotection time and TFA concentration |
| Alloc | Disappearance of starting material by HPLC | Incomplete removal if catalyst is not efficient | Truly orthogonal to both acid and base-labile groups | Requires use of a palladium catalyst, which can be costly and requires thorough removal |
Experimental Protocols
Detailed methodologies for the selective on-resin deprotection of each protecting group are provided below. These are generalized protocols and should be optimized for specific peptide sequences and synthesis scales.
Protocol 1: Deprotection of Lys(Dde) using Hydrazine
-
Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) in a suitable reaction vessel.
-
Deprotection: Add a solution of 2% (v/v) hydrazine monohydrate in DMF to the resin.
-
Reaction: Gently agitate the mixture at room temperature for 3-5 minutes.
-
Drain: Drain the deprotection solution.
-
Repeat: Repeat steps 2-4 two more times.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
Protocol 2: Deprotection of Lys(Dde) using Hydroxylamine
-
Resin Swelling: Swell the peptide-resin in N-Methyl-2-pyrrolidone (NMP).
-
Deprotection Solution Preparation: Prepare a solution of 10% (w/v) hydroxylamine hydrochloride and 5% (v/v) imidazole in NMP.
-
Deprotection: Add the deprotection solution to the resin.
-
Reaction: Gently agitate the mixture at room temperature for 30-60 minutes.
-
Drain: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with NMP (3 x 1 min) and then DMF (3 x 1 min).
Protocol 3: Deprotection of Lys(ivDde) using Hydrazine
-
Resin Swelling: Swell the peptide-resin in DMF.
-
Deprotection: Add a solution of 2-10% (v/v) hydrazine monohydrate in DMF to the resin.
-
Reaction: Gently agitate the mixture at room temperature. Reaction time may vary from 30 minutes to several hours depending on the sequence and hydrazine concentration. Monitor the reaction for completion.
-
Drain: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
Protocol 4: Deprotection of Lys(Mtt) using Trifluoroacetic Acid (TFA)
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM).
-
Deprotection: Add a solution of 1% (v/v) TFA in DCM. To scavenge the released Mtt cation, 2-5% triisopropylsilane (TIS) can be added.
-
Reaction: Gently agitate the mixture at room temperature for 2 minutes.
-
Drain: Drain the deprotection solution, which should be yellow.
-
Repeat: Repeat steps 2-4 until the deprotection solution is colorless (typically 10-20 times).
-
Washing: Wash the resin thoroughly with DCM (5 x 1 min).
-
Neutralization: Wash the resin with 10% (v/v) N,N-Diisopropylethylamine (DIPEA) in DMF (2 x 2 min).
-
Final Washing: Wash the resin with DMF (5 x 1 min).
Protocol 5: Deprotection of Lys(Alloc) using Pd(0)
-
Resin Swelling and Washing: Swell the peptide-resin in DCM and wash thoroughly.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
Deprotection Cocktail: Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents relative to resin loading) and phenylsilane (PhSiH₃, 25 equivalents) in anhydrous, degassed DCM.
-
Deprotection: Add the deprotection cocktail to the resin.
-
Reaction: Gently agitate the mixture at room temperature for 15-30 minutes. The resin may turn dark, which is normal.
-
Drain: Drain the reaction solution.
-
Repeat: Repeat the deprotection step with a fresh solution.
-
Washing: Wash the resin extensively with DCM, 0.5% DIPEA in DMF, 0.5% sodium diethyldithiocarbamate in DMF (to remove residual palladium), and finally with DMF.
Mandatory Visualizations
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the general iterative cycle of SPPS, highlighting the deprotection and coupling steps where the choice of protecting groups is critical.
Start [label="Start: Resin with C-terminal Amino Acid", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fmoc_Deprotection [label="Nα-Fmoc Deprotection\n(e.g., 20% Piperidine/DMF)"]; Washing1 [label="Washing (DMF)"]; Coupling [label="Amino Acid Coupling\n(Activated Fmoc-AA)"]; Washing2 [label="Washing (DMF)"]; Repeat [label="Repeat for next Amino Acid", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Final_Deprotection [label="Final Cleavage and\nSide-Chain Deprotection\n(e.g., TFA cocktail)"]; Purification [label="Peptide Purification\n(e.g., HPLC)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Fmoc_Deprotection; Fmoc_Deprotection -> Washing1; Washing1 -> Coupling; Coupling -> Washing2; Washing2 -> Repeat; Repeat -> Fmoc_Deprotection [label="Yes"]; Repeat -> Final_Deprotection [label="No"]; Final_Deprotection -> Purification; }
Caption: A generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis.Orthogonal Deprotection Strategy for Lysine Modification
This diagram illustrates the concept of orthogonal deprotection, enabling selective modification of a lysine side chain while the peptide remains on the solid support.
Peptide_on_Resin [label="Peptide on Resin\n(Fmoc-AA...-Lys(PG)-...-Resin)"]; Selective_Deprotection [label="Selective Lys(PG) Deprotection\n(e.g., mild acid, Pd(0), or hydrazine)"]; Side_Chain_Modification [label="On-Resin Side-Chain Modification\n(e.g., Branching, Labeling)"]; Continue_SPPS [label="Continue SPPS or Final Cleavage"];
Peptide_on_Resin -> Selective_Deprotection; Selective_Deprotection -> Side_Chain_Modification; Side_Chain_Modification -> Continue_SPPS; }
Caption: Logical workflow for on-resin modification using an orthogonal Lysine protecting group.Conclusion and Recommendations
The selection of a side-chain protecting group for lysine is a critical decision in SPPS that can significantly impact the success of complex peptide synthesis.
-
For standard peptide synthesis where no on-resin side-chain modification is required, Boc is the most common and cost-effective choice, as it is cleaved during the final TFA-mediated peptide release from the resin.
-
For orthogonal strategies requiring mild deprotection , Mtt and Dde/ivDde are excellent choices. Mtt offers the advantage of easy monitoring but requires careful control of acidic conditions to avoid premature cleavage of other acid-labile groups. Dde and the more stable ivDde are removed under mild, basic conditions, offering good orthogonality, although the potential for Dde migration should be considered.
-
For truly orthogonal protection that is stable to both acidic and basic conditions, Alloc is the gold standard. While its removal requires a palladium catalyst, it provides the highest level of synthetic flexibility for complex, multi-step on-resin manipulations.
Ultimately, the optimal choice will depend on the specific synthetic route, the nature of other protecting groups in the peptide, and the desired final modifications. A thorough understanding of the properties and deprotection kinetics of each protecting group is essential for the successful synthesis of high-purity, complex peptides.
References
Safety Operating Guide
Proper Disposal of Fmoc-Lys(Biotin)-OH: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling chemical reagents. This guide provides detailed procedures for the proper disposal of Fmoc-Lys(Biotin)-OH, a common reagent in peptide synthesis, tailored for researchers, scientists, and drug development professionals.
This compound (Nα-Fmoc-Nε-biotinyl-L-lysine) is a lysine derivative utilized in the synthesis of biotinylated peptides.[1][2] While safety data sheets (SDS) from various suppliers indicate that it is not classified as a hazardous substance, proper disposal protocols are essential to maintain a safe laboratory environment and adhere to regulatory standards.[3] Waste disposal of this chemical is governed by federal, state, and local environmental control regulations.[4][5]
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles with side shields and chemical-resistant gloves.[6] All handling of this compound, including weighing and preparing for disposal, should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[6]
Step-by-Step Disposal Procedure
The proper disposal of this compound and its contaminated materials involves a systematic approach of segregation, containment, and labeling.
1. Waste Segregation:
-
Solid Waste: This category includes unused or expired this compound powder, as well as grossly contaminated items such as weighing paper, gloves, and disposable labware.
-
Liquid Waste: Solutions containing this compound, such as reaction mixtures or washings from solid-phase peptide synthesis, should be collected separately. This reagent is slightly soluble in water and dimethyl sulfoxide (DMSO).[1]
-
Sharps Waste: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.
2. Containment and Labeling:
-
Solid Waste:
-
Collect all solid waste in a clearly labeled, sealable container. A heavy-duty plastic bag or a designated solid chemical waste drum is appropriate.
-
The label should clearly state "this compound Solid Waste" and include the chemical formula (C31H38N4O6S).[1]
-
-
Liquid Waste:
-
Collect liquid waste in a compatible, leak-proof container, typically a designated solvent waste container.
-
The container must be clearly labeled with "this compound Liquid Waste" and a list of all solvents present in the waste stream.
-
3. Storage Pending Disposal:
-
Store all waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[5][6]
-
Ensure containers are tightly sealed to prevent spills or the release of vapors.[6]
4. Final Disposal:
-
The ultimate disposal of the collected waste must be handled by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C31H38N4O6S | [1] |
| Molecular Weight | 594.72 g/mol | [1] |
| Appearance | White to off-white powder | |
| Solubility | Slightly soluble in water and DMSO | [1] |
Experimental Workflow for Disposal
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
